Product packaging for Cabreuvin(Cat. No.:CAS No. 1621-61-0)

Cabreuvin

Cat. No.: B192607
CAS No.: 1621-61-0
M. Wt: 312.3 g/mol
InChI Key: UKWLNMIPRJLYGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7,3',4'-Trimethoxyisoflavone, also known by its common name Cabreuvin, is a naturally occurring isoflavone compound with the molecular formula C₁₈H₁₆O₅ and an exact mass of 312.099775 . It is classified as a methoxylated isoflavone and has been identified in plant species such as Myroxylon peruiferum . As a specialized metabolite, it is of significant interest in natural product chemistry and phytochemical research. This compound is provided exclusively for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can employ 7,3',4'-Trimethoxyisoflavone as a standard in the identification and quantification of plant metabolites, as a building block in synthetic chemistry, and as a probe for investigating the structure-activity relationships of isoflavonoids. While specific biological activity data for 7,3',4'-Trimethoxyisoflavone is limited in the current literature, studies on structurally similar methoxyflavones suggest that this class of compounds possesses diverse pharmacological potential worthy of further exploration . For instance, related trimethoxyflavone analogs have been investigated for their ability to reverse anticancer drug resistance and for their neuroprotective properties . Researchers are encouraged to investigate the specific mechanisms of action and research applications of this compound in their own experimental systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O5 B192607 Cabreuvin CAS No. 1621-61-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-20-12-5-6-13-16(9-12)23-10-14(18(13)19)11-4-7-15(21-2)17(8-11)22-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWLNMIPRJLYGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167311
Record name 3',4',7-Trimethoxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cabreuvin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030679
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1621-61-0
Record name 3-(3,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1621-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',4',7-Trimethoxyisoflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001621610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3',4',7-Trimethoxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cabreuvin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030679
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

165 °C
Record name Cabreuvin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030679
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Cabreuvin: A Technical Overview of its Chemical Structure and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabreuvin is a naturally occurring isoflavone, a class of organic compounds known for their estrogen-like effects and other significant biological activities. Specifically, it is a methoxyisoflavone, characterized by the presence of methoxy groups on its core isoflavone structure. Found in various plant species, this compound and other isoflavones are of considerable interest to the scientific community due to their potential therapeutic applications, which are currently being explored in various fields of research. This document provides a detailed technical guide to the chemical structure, properties, and known biological activities of this compound, intended for professionals in research and drug development.

Chemical Structure and Properties

This compound is chemically known as 3-(3,4-dimethoxyphenyl)-7-methoxychromen-4-one.[1] Its structure consists of a chromen-4-one nucleus substituted with a dimethoxyphenyl group at the 3-position and a methoxy group at the 7-position.

2D Chemical Structure:

Caption: 2D chemical structure of this compound.

Physicochemical Properties
PropertyValueSource
IUPAC Name 3-(3,4-dimethoxyphenyl)-7-methoxychromen-4-one[1]
Molecular Formula C18H16O5[1][2]
Molecular Weight 312.32 g/mol [2]
CAS Number 1621-61-0[1][2]
Appearance Solid[1]
Melting Point 165 °C[1]
SMILES COc1ccc2c(c1)occ(c1ccc(OC)c(OC)c1)c2=O[2][3]
InChI InChI=1S/C18H16O5/c1-20-12-5-6-13-16(9-12)23-10-14(18(13)19)11-4-7-15(21-2)17(8-11)22-3/h4-10H,1-3H3[1][2]

Experimental Protocols

Representative Synthesis of an Isoflavone via the Deoxybenzoin Route

This protocol outlines the key steps for the synthesis of an isoflavone, which would be modified with the appropriate starting materials to yield this compound.

Objective: To synthesize an isoflavone from a substituted phenol and a substituted phenylacetic acid.

Materials:

  • Resorcinol (or a suitably substituted phenol)

  • 3,4-Dimethoxyphenylacetic acid

  • Boron trifluoride etherate (BF3·OEt2)

  • Polyphosphoric acid (PPA) or another suitable cyclizing agent

  • Anhydrous solvent (e.g., diethyl ether, dioxane)

  • Appropriate workup and purification reagents (e.g., sodium bicarbonate solution, brine, organic solvents for extraction, silica gel for chromatography)

Methodology:

  • Acylation (Friedel-Crafts):

    • A solution of the substituted phenol (e.g., resorcinol) and the phenylacetic acid (e.g., 3,4-dimethoxyphenylacetic acid) in an anhydrous solvent is treated with a Lewis acid catalyst like boron trifluoride etherate.

    • The reaction mixture is stirred at an appropriate temperature (often elevated) for several hours to facilitate the acylation of the phenol, forming a deoxybenzoin intermediate.

    • The reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is quenched, and the deoxybenzoin is isolated through extraction and purified.

  • Cyclization:

    • The purified deoxybenzoin is treated with a cyclizing agent, such as Vilsmeier-Haack reagent (DMF/POCl3) or N,N-dimethylformamide dimethyl acetal (DMFDMA), to introduce the C2 carbon of the chromone ring.

    • The resulting intermediate is then subjected to acid-catalyzed cyclization and dehydration to form the isoflavone ring system.

    • The reaction mixture is heated to drive the cyclization to completion.

  • Purification:

    • The crude isoflavone product is purified using standard techniques such as recrystallization or column chromatography on silica gel to yield the pure compound.

  • Characterization:

    • The structure of the synthesized isoflavone is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Isoflavone_Synthesis_Workflow Start Starting Materials (Substituted Phenol + Phenylacetic Acid) Acylation Friedel-Crafts Acylation (Lewis Acid Catalyst) Start->Acylation Deoxybenzoin Deoxybenzoin Intermediate Acylation->Deoxybenzoin Cyclization Cyclization (e.g., Vilsmeier-Haack Reagent) Deoxybenzoin->Cyclization Isoflavone Crude Isoflavone Cyclization->Isoflavone Purification Purification (Chromatography/Recrystallization) Isoflavone->Purification FinalProduct Pure Isoflavone Purification->FinalProduct Characterization Structural Characterization (NMR, MS, IR) FinalProduct->Characterization

Caption: A generalized workflow for the synthesis of isoflavones.

Biological Activity and Signaling Pathways

Isoflavones, including this compound, are known to exert a wide range of biological effects. Their mechanisms of action often involve the modulation of key cellular signaling pathways. Emerging research indicates that isoflavones can influence pathways involved in inflammation, cell proliferation, and metabolism.

One of the significant targets of isoflavones is the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway. PPARs are nuclear receptors that play crucial roles in regulating lipid and glucose metabolism, as well as inflammation. Isoflavones have been shown to act as agonists for PPARα and PPARγ.

The activation of PPARγ by isoflavones in endothelial cells can lead to the inhibition of monocyte adhesion, a key step in the inflammatory process associated with atherosclerosis. Furthermore, the antidiabetic effects of certain isoflavones are linked to PPARγ activation in macrophages.

Beyond PPAR signaling, isoflavones have been found to modulate other critical pathways, including:

  • Akt Signaling: Involved in cell survival and proliferation.

  • NF-κB Signaling: A key regulator of the inflammatory response.

  • MAPK Signaling: Plays a central role in cell proliferation, differentiation, and apoptosis.

  • Wnt Signaling: Important in embryonic development and cancer.

The ability of isoflavones to interact with multiple signaling pathways underscores their potential as multi-target therapeutic agents.

Isoflavone_Signaling_Pathway cluster_Cell Target Cell cluster_Nucleus Nucleus Isoflavone Isoflavone (e.g., this compound) PPAR PPARα / PPARγ Isoflavone->PPAR Akt Akt Isoflavone->Akt NFkB NF-κB Isoflavone->NFkB MAPK MAPK Isoflavone->MAPK GeneExpression Modulation of Gene Expression PPAR->GeneExpression Akt->GeneExpression NFkB->GeneExpression MAPK->GeneExpression BiologicalEffects Biological Effects (Anti-inflammatory, Anti-proliferative, etc.) GeneExpression->BiologicalEffects

Caption: An overview of key signaling pathways modulated by isoflavones.

References

Cabreuvin: A Technical Guide on its Discovery, Origin, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cabreuvin, a methoxyisoflavone chemically identified as 7,3',4'-trimethoxyisoflavone, is a natural compound that has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, natural origin, biosynthesis, and biological activities of this compound, with a focus on its anti-inflammatory, antioxidant, and anticancer effects. Detailed experimental protocols for its isolation, synthesis, and biological evaluation are presented, alongside quantitative data and visual representations of its molecular pathways to facilitate further research and drug development endeavors.

Discovery and Origin

This compound was first isolated from the roots of Muntingia calabura, a plant native to Southern Mexico and tropical South America. A 1991 study by Kaneda and colleagues led to the isolation and characterization of several flavonoids, including the compound later identified as this compound, as part of a screening for cytotoxic agents from plant sources. While not explicitly named "this compound" in the initial publication, the spectral data corresponds to 7,3',4'-trimethoxyisoflavone. In addition to Muntingia calabura, this compound has also been reported to be present in Senna alata[1]. The name "this compound" is likely derived from "Cabreúva," the common name for trees of the Myrocarpus genus, which are known to produce a variety of isoflavonoids, although the direct isolation of this compound from this genus is not prominently documented in the readily available literature.

Biosynthesis of this compound

The biosynthesis of this compound follows the general isoflavonoid pathway, a branch of the phenylpropanoid pathway. This intricate process begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the core isoflavone skeleton. Subsequent modifications, specifically methylation, lead to the formation of this compound.

The key steps in the biosynthesis are:

  • Phenylpropanoid Pathway: Phenylalanine is converted to 4-coumaroyl-CoA.

  • Chalcone Synthesis: 4-coumaroyl-CoA and three molecules of malonyl-CoA are condensed by chalcone synthase (CHS) to form naringenin chalcone.

  • Isoflavone Synthesis: Chalcone isomerase (CHI) converts naringenin chalcone to naringenin, a flavanone. Isoflavone synthase (IFS), a key enzyme in this pathway, then catalyzes the migration of the B-ring from the C2 to the C3 position, forming an isoflavone.

  • Modifications: A series of hydroxylation and methylation steps, catalyzed by specific hydroxylases and O-methyltransferases (OMTs), occur on the isoflavone backbone to yield 7,3',4'-trimethoxyisoflavone (this compound). The precise sequence and enzymes involved in the methylation of the daidzein or genistein precursors to form this compound are not yet fully elucidated.

Isoflavonoid_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin_Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Genistein_Daidzein Genistein / Daidzein Naringenin->Genistein_Daidzein IFS Methylated_Isoflavones Hydroxylated and Methylated Isoflavones Genistein_Daidzein->Methylated_Isoflavones Hydroxylases, OMTs This compound This compound (7,3',4'-trimethoxyisoflavone) Methylated_Isoflavones->this compound

Figure 1: Generalized biosynthetic pathway of this compound.

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, with the most notable being its anti-inflammatory, antioxidant, and anticancer properties.

Anti-inflammatory Activity

Flavonoids, including methoxyflavones like this compound, are known to exert anti-inflammatory effects through the modulation of key signaling pathways. The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • NF-κB Pathway: In inflammatory conditions, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS). This compound is thought to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.

  • MAPK Pathway: The MAPK pathway, which includes ERK, JNK, and p38, is also activated by inflammatory stimuli and regulates the expression of inflammatory mediators. Some flavonoids have been shown to inhibit the phosphorylation of these kinases, thus dampening the inflammatory response.

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Receptor->IKK MAPK MAPK (ERK, JNK, p38) Receptor->MAPK IκBα IκBα IKK->IκBα P NFκB NF-κB (p50/p65) IκBα:e->NFκB:w NFκB_n NF-κB (p50/p65) NFκB->NFκB_n Translocation Gene Pro-inflammatory Gene Expression NFκB_n->Gene Transcription Inflammatory_Response Inflammatory Response (TNF-α, IL-6, COX-2, iNOS) Gene->Inflammatory_Response This compound This compound This compound->IKK Inhibition This compound->MAPK Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->Receptor

Figure 2: Proposed anti-inflammatory mechanism of this compound.
Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals. The methoxy groups on the isoflavone structure can donate electrons to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cells.

Anticancer Activity

The initial discovery of the flavonoid class to which this compound belongs was in the context of its cytotoxicity against cancer cell lines[1]. Methoxyflavones have been shown to induce apoptosis (programmed cell death) in various cancer cells. The potential mechanisms include the modulation of apoptosis-related proteins and the inhibition of cell proliferation.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound and related methoxyflavones.

Table 1: Cytotoxicity of Methoxyflavones against Cancer Cell Lines

CompoundCell LineAssayIC50 / % InhibitionReference
5,7,4'-trimethoxyflavoneMOLT-4 (Leukemia)MTTCytotoxic[1]
7,3',4'-trihydroxyflavoneMCF-7 (Breast Cancer)MTT~75% inhibition at high conc.[2]
5-hydroxy-3',4',7-trimethoxyflavoneK562/BCRP (Leukemia)Drug Resistance ReversalRI50 = 7.2 nM[3]

Table 2: Antioxidant Activity of Related Flavonoids

CompoundAssayIC50Reference
7-hydroxy-3',4'-dimethoxyflavoneDPPH-[4]

Experimental Protocols

Isolation of this compound from Muntingia calabura

This protocol is adapted from the general procedures described for flavonoid isolation from Muntingia calabura.

  • Extraction: Air-dried and powdered roots of Muntingia calabura are exhaustively extracted with methanol at room temperature. The methanol extract is then concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • Chromatographic Separation: The ethyl acetate fraction, typically rich in flavonoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate.

  • Purification: Fractions containing compounds with similar TLC profiles are combined and further purified by preparative thin-layer chromatography (PTLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Chemical Synthesis of 7,3',4'-Trimethoxyisoflavone

This is a general synthetic route based on established methods for isoflavone synthesis.

  • Chalcone Formation: 2,4-dihydroxyacetophenone is reacted with 3,4-dimethoxybenzaldehyde in the presence of a base (e.g., aqueous NaOH in ethanol) via a Claisen-Schmidt condensation to form 2',4'-dihydroxy-3,4-dimethoxychalcone[4].

  • Oxidative Cyclization: The resulting chalcone is subjected to oxidative cyclization using a reagent like iodine in DMSO to form 7-hydroxy-3',4'-dimethoxyisoflavone[4].

  • Methylation: The hydroxyl group at the C7 position is methylated using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) in a suitable solvent like acetone to yield 7,3',4'-trimethoxyisoflavone (this compound).

Synthesis_Workflow Start 2,4-dihydroxyacetophenone + 3,4-dimethoxybenzaldehyde Step1 Claisen-Schmidt Condensation Start->Step1 Chalcone 2',4'-dihydroxy-3,4-dimethoxychalcone Step1->Chalcone Step2 Oxidative Cyclization (I₂/DMSO) Chalcone->Step2 Hydroxyisoflavone 7-hydroxy-3',4'-dimethoxyisoflavone Step2->Hydroxyisoflavone Step3 Methylation (e.g., (CH₃)₂SO₄, K₂CO₃) Hydroxyisoflavone->Step3 This compound This compound (7,3',4'-trimethoxyisoflavone) Step3->this compound

Figure 3: General synthetic workflow for this compound.
MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the solvent alone.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the purple formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

DPPH Radical Scavenging Assay for Antioxidant Activity
  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol or ethanol (e.g., 0.1 mM) and stored in the dark.

  • Reaction Mixture: Various concentrations of this compound are added to the DPPH solution in a 96-well plate or cuvettes. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Conclusion

This compound, a naturally occurring methoxyisoflavone, exhibits promising biological activities, including anti-inflammatory, antioxidant, and anticancer effects. This technical guide has provided a detailed overview of its discovery, origin, and proposed mechanisms of action. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound. Future research should focus on elucidating the specific molecular targets of this compound, its in vivo efficacy and safety, and the optimization of its structure for enhanced therapeutic activity.

References

physical and chemical properties of Cabreuvin

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of Cabreuvin. The information is compiled from available scientific literature and databases, aiming to serve as a foundational resource for further research and development.

Chemical and Physical Properties

This compound, a naturally occurring isoflavone, possesses a range of physicochemical properties that are critical for its handling, formulation, and biological activity. A summary of these properties is presented below.

PropertyValueSource/Method
IUPAC Name 3-(3,4-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one-
Synonyms 7,3',4'-Trimethoxyisoflavone-
CAS Number 1621-61-0-
Molecular Formula C₁₈H₁₆O₅-
Molecular Weight 312.32 g/mol -
Physical State SolidPredicted
Melting Point 165 °CLiterature
Boiling Point Not experimentally determined.-
Solubility Likely soluble in organic solvents like DMSO, ethanol, and methanol. Poorly soluble in water.Based on isoflavone structure
XLogP3-AA 3.1Computed

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available. The following represents expected spectral characteristics based on its isoflavone structure.

  • ¹H NMR: Expected signals would include aromatic protons, methoxy group protons, and a characteristic singlet for the C2-H of the isoflavone core.

  • ¹³C NMR: The spectrum would show signals for the carbonyl carbon (C-4), olefinic carbons (C-2 and C-3), and aromatic carbons, as well as methoxy carbons.

  • UV-Vis Spectroscopy: As a flavonoid, this compound is expected to exhibit characteristic absorption bands in the UV-Vis region, typically between 250-380 nm, arising from the cinnamoyl and benzoyl systems of the isoflavone core.

Experimental Protocols

Generalized Protocol for Isolation from Natural Sources

The following workflow outlines a general procedure for the isolation of isoflavones, like this compound, from a plant source such as Myrocarpus frondosus.

G General Workflow for Isoflavone Isolation A Plant Material Collection and Preparation (e.g., heartwood of Myrocarpus frondosus) B Extraction (e.g., with ethanol or methanol) A->B C Solvent Partitioning (e.g., with hexane, ethyl acetate, and water) B->C D Column Chromatography (e.g., silica gel or Sephadex LH-20) C->D E Fraction Collection and Analysis (e.g., by TLC) D->E F Further Purification (e.g., preparative HPLC) E->F G Structure Elucidation (e.g., NMR, MS) F->G

Caption: A generalized workflow for the isolation and purification of isoflavones from plant material.

Conceptual Strategy for Total Synthesis

The chemical synthesis of isoflavones often involves the construction of the chromone core followed by the introduction of the B-ring. A common retrosynthetic approach is depicted below.

G Retrosynthetic Analysis of this compound This compound This compound Intermediate1 Chalcone Intermediate This compound->Intermediate1 [Oxidative Cyclization] StartingMaterial1 Resorcinol Derivative Intermediate1->StartingMaterial1 [Claisen-Schmidt Condensation] StartingMaterial2 Benzaldehyde Derivative Intermediate1->StartingMaterial2 [Claisen-Schmidt Condensation]

Caption: A simplified retrosynthetic approach for the chemical synthesis of this compound.

Biological Activity and Potential Mechanisms of Action

Extracts from Myrocarpus frondosus, a known source of this compound, have demonstrated both antioxidant and anti-inflammatory properties[1]. While direct experimental evidence for the biological activities of isolated this compound is limited, its isoflavone structure suggests potential mechanisms of action, particularly through the modulation of key signaling pathways involved in cellular stress and inflammation.

Hypothetical Antioxidant Mechanism via Nrf2 Activation

Many flavonoids are known to exert antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. It is plausible that this compound could act as an Nrf2 activator.

G Hypothetical Nrf2 Activation by this compound This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to

Caption: Proposed mechanism of this compound-mediated antioxidant response via Nrf2 activation.

Hypothetical Anti-inflammatory Mechanism via NF-κB Inhibition

The anti-inflammatory properties of many natural compounds are attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound may share this mechanism of action.

G Hypothetical NF-κB Inhibition by this compound Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB IkappaB->NFkB releases Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Proinflammatory_Genes translocates to nucleus and activates This compound This compound This compound->IKK may inhibit Inflammation Inflammation Proinflammatory_Genes->Inflammation leads to

Caption: Postulated anti-inflammatory mechanism of this compound through inhibition of the NF-κB pathway.

Conclusion and Future Directions

This compound is an isoflavone with defined chemical and physical properties. While its biological activities are not yet extensively studied, its structural similarity to other bioactive flavonoids suggests potential as an antioxidant and anti-inflammatory agent. Future research should focus on:

  • Detailed Spectroscopic Analysis: Obtaining and publishing complete ¹H NMR, ¹³C NMR, and UV-Vis spectra of purified this compound.

  • Quantitative Solubility Studies: Determining the solubility of this compound in a range of pharmaceutically relevant solvents.

  • Biological Validation: Experimentally validating the hypothesized effects of this compound on the Nrf2 and NF-κB signaling pathways in relevant cell and animal models.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and safety profile of this compound.

This technical guide serves as a starting point for researchers interested in exploring the therapeutic potential of this compound. The identified knowledge gaps highlight numerous opportunities for further investigation.

References

Potential Biological Activities of Cabreuvin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cabreuvin, a methoxyisoflavone found in the heartwood of Myrocarpus frondosus, has emerged as a molecule of interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current, albeit limited, scientific knowledge regarding the biological activities of this compound. Direct quantitative data on this compound is scarce; therefore, this document also incorporates data from structurally similar isoflavones and flavonoids to infer potential activities and mechanisms of action. The primary activities explored include anti-inflammatory, antioxidant, anticancer, neuroprotective, and antimicrobial effects. This guide aims to serve as a foundational resource for researchers and professionals in drug development by summarizing available data, outlining relevant experimental methodologies, and visualizing potential signaling pathways.

Introduction

This compound (7,3',4'-trimethoxyisoflavone) is a naturally occurring isoflavone identified as a constituent of Myrocarpus frondosus, a tree native to South America. Traditional uses of this plant for treating inflammatory conditions have prompted scientific investigation into its bioactive compounds. While research on the crude extracts of M. frondosus has demonstrated antioxidant and anti-inflammatory properties, studies focusing specifically on isolated this compound are limited. This guide synthesizes the available direct and inferred evidence to provide a detailed technical overview of this compound's potential biological activities.

Potential Biological Activities

Anti-inflammatory Activity

Inferred Quantitative Data for Structurally Similar Flavonoids:

CompoundCell LineAssayIC50Reference
7,3',4'-TrihydroxyflavoneRAW 264.7NO Suppression26.7 µM[1]
6,3',4'-TrihydroxyflavoneRAW 264.7NO Suppression22.1 µM[1]
Antioxidant Activity

The antioxidant potential of this compound is suggested by the demonstrated free radical scavenging activity of Myrocarpus frondosus extracts[2]. Structurally similar flavonoids are known to possess antioxidant properties. For example, 7,3',4'-trihydroxyflavone exhibits ROS-scavenging capacity[1].

Inferred Quantitative Data for Structurally Similar Flavonoids:

CompoundAssayIC50Reference
7,3',4'-TrihydroxyflavoneROS Scavenging2.71 µM[1]
6,3',4'-TrihydroxyflavoneROS Scavenging3.20 µM[1]
Anticancer Activity

There is no direct evidence for the anticancer activity of this compound. However, various methoxyflavones have been investigated for their cytotoxic effects on different cancer cell lines. For example, 5-hydroxy-3',4',7-trimethoxyflavone has been shown to induce apoptosis in MCF-7 breast cancer cells[3].

Inferred Quantitative Data for Structurally Similar Flavonoids:

CompoundCell LineAssayIC50Reference
5-Hydroxy-3',4',7-trimethoxyflavoneMCF-7Cytotoxicity (48h)8 µg/mL[3]
4',5'-dihydroxy-5,7,3'-TMFHCC1954Cytotoxicity8.58 µM[4]
5,7-dihydroxy-3,6,4'-TMFA2058Cytotoxicity (72h)3.92 µM[4]
Neuroprotective Effects

The neuroprotective potential of this compound has not been directly studied. However, isoflavones, in general, have been shown to exhibit neuroprotective properties in various in vitro models. For instance, soy isoflavones have been demonstrated to protect neuronal PC12 cells against hypoxic damage[5][6][7].

Antimicrobial, Trypanocidal, and Leishmanicidal Activities

Limited evidence suggests that this compound may possess trypanocidal and leishmanicidal activity. While specific minimum inhibitory concentration (MIC) or IC50 values are not available for this compound, related isoflavones have shown antimicrobial properties against various pathogens. For example, the isoflavone formononetin has demonstrated leishmanicidal effects[8][9]. Other isoflavans have shown in vitro activity against Leishmania braziliensis and Trypanosoma cruzi[10].

Experimental Protocols

Detailed experimental protocols for the bioactivity of pure this compound are not available. The following are generalized protocols for assessing the potential biological activities based on standard methodologies used for flavonoids and isoflavones.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages
  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (or test compound) for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • NO Measurement: Collect the supernatant and measure the nitrite concentration using the Griess reagent system.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.

Antioxidant Activity: DPPH Radical Scavenging Assay
  • Preparation of DPPH solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (or test compound) to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Anticancer Activity: MTT Assay in MCF-7 Cells
  • Cell Culture: Culture MCF-7 human breast cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (or test compound) for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Neuroprotective Activity: H2O2-induced Oxidative Stress in PC12 Cells
  • Cell Culture and Differentiation: Culture PC12 cells and differentiate them into a neuronal phenotype using Nerve Growth Factor (NGF).

  • Cell Seeding: Seed differentiated PC12 cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.

  • Induction of Oxidative Stress: Expose the cells to hydrogen peroxide (H2O2) to induce oxidative stress.

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described in section 3.3.

  • Data Analysis: Determine the protective effect of this compound by comparing the viability of treated cells to untreated, H2O2-exposed cells.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Culture: Grow the desired bacterial strain (e.g., Staphylococcus aureus) in an appropriate broth medium overnight.

  • Preparation of Inoculum: Dilute the overnight culture to a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare serial two-fold dilutions of this compound in a 96-well microplate containing broth.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Potential Signaling Pathways

The precise signaling pathways modulated by this compound are yet to be elucidated. However, based on the activities of related flavonoids, several key inflammatory and antioxidant pathways are likely targets.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Many flavonoids exert their anti-inflammatory effects by inhibiting this pathway. It is plausible that this compound could interfere with the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_nucleus Nucleus Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) This compound This compound IKK IKK This compound->IKK Inhibits? IκBα IκBα IKK->IκBα Phosphorylates IκBα->NF-κB Inhibits Degradation Degradation IκBα->Degradation Nucleus Nucleus NF-κB->Nucleus Translocates Pro-inflammatory Genes Pro-inflammatory Genes

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are crucial in transducing extracellular signals to cellular responses, including inflammation and apoptosis. Some flavonoids have been shown to modulate MAPK signaling.

MAPK_Pathway Cellular Stress Cellular Stress This compound This compound MAPKKK MAPKKK This compound->MAPKKK Inhibits? MAPKK MAPKK MAPKKK->MAPKK MAPK (p38, JNK, ERK) MAPK (p38, JNK, ERK) MAPKK->MAPK (p38, JNK, ERK) Transcription Factors Transcription Factors MAPK (p38, JNK, ERK)->Transcription Factors Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response

Caption: Postulated modulation of the MAPK signaling cascade by this compound.

Nrf2 Signaling Pathway

The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of antioxidant and detoxification enzymes. Many phenolic compounds are known to activate this pathway.

Nrf2_Pathway cluster_nucleus Nucleus Oxidative Stress Oxidative Stress This compound This compound Keap1 Keap1 This compound->Keap1 Activates Nrf2? Keap1->Nrf2 Sequesters & Degrades Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Induces Transcription

Caption: Hypothetical activation of the Nrf2 antioxidant pathway by this compound.

Conclusion and Future Directions

The available evidence, largely inferred from studies on structurally related compounds and crude plant extracts, suggests that this compound possesses a range of potential biological activities, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and antimicrobial properties. However, the lack of direct quantitative data and detailed mechanistic studies on pure this compound represents a significant knowledge gap.

Future research should focus on:

  • Isolation and purification of this compound to enable robust in vitro and in vivo studies.

  • Quantitative assessment of its various biological activities to determine IC50 and MIC values.

  • Elucidation of the precise molecular mechanisms and signaling pathways modulated by this compound.

  • In vivo studies to evaluate the efficacy and safety of this compound in relevant disease models.

Addressing these research priorities will be crucial in determining the true therapeutic potential of this compound and its viability as a lead compound for drug development. This technical guide serves as a call to the scientific community to further investigate this promising natural product.

References

A Technical Guide to the Solubility and Stability of Cabreuvin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cabreuvin, a flavonoid, holds significant interest within the scientific and drug development communities. Understanding its physicochemical properties, particularly solubility and stability, is paramount for its successful formulation and therapeutic application. This technical guide provides an in-depth overview of the methodologies used to evaluate the solubility and stability of flavonoids, using data from structurally similar compounds to infer the expected behavior of this compound. This document is intended for researchers, scientists, and drug development professionals.

Section 1: Solubility Studies

The solubility of a compound is a critical determinant of its bioavailability. For flavonoids, solubility can be influenced by a variety of factors including the solvent system, temperature, and the specific structural characteristics of the molecule, such as the presence of sugar moieties.[1][2][3]

1.1 Experimental Protocol: Shake-Flask Method for Solubility Determination

A widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[4] This technique is a foundational practice in pharmaceutical research.

Detailed Methodology:

  • Preparation of a Saturated Solution: An excess amount of the solid flavonoid is added to a known volume of the selected solvent in a sealed, temperature-controlled container (e.g., glass vial or flask).

  • Equilibration: The container is agitated using a shaker or magnetic stirrer at a constant temperature for an extended period, often 24-72 hours, to ensure that equilibrium is reached between the dissolved and undissolved solute.[4]

  • Phase Separation: After equilibrium, the undissolved solid is separated from the saturated solution. This is typically achieved through centrifugation followed by careful filtration using a chemically inert filter, such as a PTFE syringe filter, that does not absorb the solute.[4]

  • Quantification of Solute: The concentration of the solute in the clear, saturated filtrate is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose. A calibration curve is generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[4]

  • Data Reporting: Solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[4]

1.2 Factors Influencing Flavonoid Solubility

The principle of "like dissolves like" is fundamental in predicting solubility.[4] Flavonoids, with their varied structures, exhibit a range of polarities.

  • Polar Solvents (e.g., ethanol, methanol, acetonitrile, DMSO): These are effective at dissolving polar flavonoids and those with hydroxyl groups capable of hydrogen bonding.[2][4]

  • Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These are more suitable for dissolving less polar flavonoids, such as isoflavones and methylated flavones.[2]

  • Effect of pH: The solubility of flavonoids in aqueous solutions is often pH-dependent. If the pH of the solution is higher than the flavonoid's pKa, it will exist in an ionized form and be more soluble.[3]

  • Structural Effects: The presence of a sugar group (glycosides) generally increases water solubility compared to the aglycone form.[2] For instance, the presence of a sugar group in rutin is suggested to be the reason for its low solubility in acetonitrile.[5]

1.3 Solubility Data of Representative Flavonoids

Table 1: Solubility of Selected Flavonoids at 50 °C [1]

FlavonoidSolventSolubility (mmol/L)
Quercetintert-amyl alcohol67.01 ± 0.57
Acetone80.08 ± 1.00
Acetonitrile5.40 ± 0.79
Isoquercitrintert-amyl alcohol66.11 ± 2.00
Acetone30.04 ± 0.45
Acetonitrile3.90 ± 0.06
Rutintert-amyl alcohol60.03 ± 0.40
Acetone13.50 ± 0.34
Acetonitrile0.50 ± 0.01
HesperetinAcetonitrile85
NaringeninAcetonitrile77

Table 2: Influence of pH on Flavonoid Solubility [1]

FlavonoidpHSolubility (g/L)
Hesperetin1.50.06 x 10⁻³
8Increases 4-fold
Naringenin1.50.025 x 10⁻³
8Increases 4-fold

1.4 Visualization of Experimental Workflow

Solubility_Determination_Workflow A Add excess flavonoid to solvent B Equilibrate at constant temperature (24-72h) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant (e.g., PTFE filter) C->D E Analyze filtrate by HPLC D->E F Quantify against standard curve E->F G Report solubility (mg/mL or mol/L) F->G

Caption: Workflow for solubility determination using the shake-flask method.

Section 2: Stability Studies

Stability testing is crucial to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[6][7]

2.1 Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, is undertaken to identify the likely degradation products, which can help in establishing degradation pathways and developing and validating suitable analytical procedures.[6]

Detailed Methodology:

  • Stress Conditions: The drug substance is subjected to a variety of stress conditions as per the International Council for Harmonisation (ICH) guidelines.[8] These typically include:

    • Acidic and Basic Hydrolysis: The compound is dissolved in acidic and basic solutions (e.g., HCl and NaOH) and heated.

    • Oxidation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide.

    • Thermal Stress: The solid compound is heated to an elevated temperature.

    • Photostability: The compound is exposed to light of a specified intensity and duration.

  • Sample Analysis: At specified time points, samples are withdrawn and analyzed, typically by a stability-indicating HPLC method, to quantify the amount of the parent compound remaining and to detect and quantify any degradation products.

  • Degradation Pathway Elucidation: The structures of the major degradation products are determined using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to propose a degradation pathway.[8]

2.2 Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of a drug product.

Table 3: Storage Conditions for Stability Studies based on ICH Guidelines [6][9]

StudyStorage ConditionMinimum Time Period
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity

2.3 Factors Influencing Flavonoid Stability

  • pH: The stability of flavonoids in aqueous solutions is highly dependent on pH. Degradation can occur through hydrolysis. The pH-rate profile often shows a minimum degradation rate at a specific pH.[10]

  • Temperature: Increased temperature generally accelerates the rate of chemical degradation.[10]

  • Light: Many flavonoids are susceptible to photodegradation. Photostability testing is an essential part of stress testing.[6]

  • Oxidation: The phenolic hydroxyl groups on flavonoids can be susceptible to oxidation.

2.4 Visualization of Stability Testing Workflow

Stability_Testing_Workflow cluster_stress Forced Degradation cluster_formal Formal Stability Acid Acid Hydrolysis Analyze Analyze by Stability-Indicating HPLC Acid->Analyze Base Base Hydrolysis Base->Analyze Oxidation Oxidation Oxidation->Analyze Thermal Thermal Thermal->Analyze Photo Photostability Photo->Analyze LongTerm Long-Term LongTerm->Analyze Accelerated Accelerated Accelerated->Analyze Identify Identify Degradants (MS, NMR) Analyze->Identify ShelfLife Determine Shelf-Life Analyze->ShelfLife Pathway Propose Degradation Pathway Identify->Pathway

Caption: Overview of forced degradation and formal stability testing workflows.

Section 3: Degradation Pathways

Understanding the degradation pathways of a flavonoid is critical for ensuring the safety and efficacy of a potential drug product. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.

3.1 General Degradation Mechanisms for Flavonoids

While specific degradation pathways for this compound would need to be experimentally determined, flavonoids can undergo several types of degradation reactions:

  • Hydrolysis: Cleavage of glycosidic bonds or other labile functional groups in the presence of water, often catalyzed by acid or base.

  • Oxidation: The phenolic rings of flavonoids are susceptible to oxidation, which can lead to the formation of quinone-type structures and further degradation products.

  • Isomerization: Changes in the stereochemistry of the molecule can occur under certain conditions.

3.2 Visualization of a Hypothetical Degradation Pathway

Degradation_Pathway This compound This compound ProductA Hydrolysis Product A This compound->ProductA Acid/Base Hydrolysis ProductB Oxidation Product B This compound->ProductB Oxidation ProductC Further Degradation Product C ProductA->ProductC ProductB->ProductC

Caption: A hypothetical degradation pathway for this compound.

This technical guide has outlined the fundamental principles and experimental methodologies for assessing the solubility and stability of flavonoids, with a focus on providing a framework for the investigation of this compound. The provided data on related flavonoids serves as a valuable starting point for predicting its behavior. Detailed experimental work, following the protocols described herein, will be necessary to fully characterize the physicochemical properties of this compound and to support its development as a therapeutic agent.

References

A Technical Guide to the Preliminary Toxicity Screening of Cabreuvin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document outlines a recommended framework for the preliminary toxicity screening of the isoflavone Cabreuvin. As of the latest literature review, specific toxicological data for this compound is not publicly available. Therefore, this guide provides detailed experimental protocols and data presentation templates based on established methodologies for similar compounds, serving as a blueprint for future toxicological evaluation.

Introduction

This compound, a methoxyisoflavone found in various plant species, has potential pharmacological applications that warrant a thorough safety assessment.[1] A preliminary toxicity screening is the crucial first step in evaluating the safety profile of a novel compound like this compound. This guide details the essential in vitro and preliminary in vivo assays to assess its acute toxicity, cytotoxicity, and genotoxicity.

Acute Toxicity Screening: Brine Shrimp Lethality Assay

The brine shrimp lethality assay is a simple, rapid, and cost-effective method for the preliminary assessment of acute toxicity.[2][3] It is a well-established bioassay for predicting the toxicity of compounds in higher animal models.[2][3]

Experimental Protocol
  • Hatching of Brine Shrimp: Artemia salina cysts are hatched in a shallow rectangular dish filled with artificial seawater under constant illumination and aeration for 48 hours.

  • Preparation of Test Solutions: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted with artificial seawater to achieve a range of final concentrations (e.g., 10, 100, 500, 1000 µg/mL).

  • Exposure: Ten to fifteen nauplii (larvae) are transferred into each well of a 24-well plate. The test solutions of this compound are added to the wells in triplicate for each concentration. A negative control (seawater and solvent) and a positive control (e.g., potassium permanganate) are included.

  • Incubation and Observation: The plates are incubated for 24 hours at 25-30°C. After the incubation period, the number of dead nauplii in each well is counted. Larvae are considered dead if they are immobile for at least 10 seconds of observation.

  • Data Analysis: The percentage of mortality is calculated for each concentration. The median lethal concentration (LC50) is determined using probit analysis by plotting the percentage of mortality against the logarithm of the concentration.

Data Presentation
Concentration (µg/mL)Number of NaupliiNumber of Deaths% MortalityLC50 (µg/mL)
Control1500
1015213.3
10015533.3
50015960.0[Placeholder]
1000151493.3

Experimental Workflow

G A Hatch Artemia salina cysts in artificial seawater for 48h C Transfer 10-15 nauplii into 24-well plates A->C B Prepare this compound test solutions at various concentrations D Add this compound solutions to wells (in triplicate) B->D C->D E Incubate plates for 24h at 25-30°C D->E F Count the number of dead nauplii E->F G Calculate % mortality and determine LC50 F->G

Brine Shrimp Lethality Assay Workflow

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents against cancer cell lines.[4][5]

Experimental Protocol
  • Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

  • Incubation: The cells are incubated with the compound for 24, 48, or 72 hours.

  • MTT Addition: After incubation, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the logarithm of the compound concentration.

Data Presentation
Cell LineThis compound Conc. (µM)% Cell Viability (48h)IC50 (µM)
HeLaControl100
0.198.2
185.7
1052.1[Placeholder]
5023.4
1005.6
HepG2Control100
0.199.1
190.3
1060.5[Placeholder]
5031.8
1008.2

Experimental Workflow

G A Seed cancer cells in 96-well plates and incubate overnight B Treat cells with various concentrations of this compound A->B C Incubate for 24, 48, or 72 hours B->C D Add MTT solution and incubate for 4 hours C->D E Remove MTT solution and add DMSO to dissolve formazan D->E F Measure absorbance at 570 nm E->F G Calculate % cell viability and determine IC50 F->G G cluster_0 Comet Assay cluster_1 Micronucleus Test A Treat cells with this compound B Embed cells in agarose on slides A->B C Lyse cells and unwind DNA B->C D Perform electrophoresis C->D E Stain DNA and visualize comets D->E F Quantify DNA damage E->F G Treat cells with this compound (+/- S9) H Add Cytochalasin B to block cytokinesis G->H I Harvest, fix, and stain cells H->I J Score micronuclei in binucleated cells I->J K Calculate CBPI for cytotoxicity I->K

References

In Silico Modeling of Cabreuvin Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cabreuvin, a methoxyisoflavone found in various plants, belongs to the isoflavonoid class of compounds, which are well-regarded for their potential therapeutic properties.[1] While specific in silico research on this compound is limited, the extensive computational studies on structurally similar isoflavonoids provide a robust framework for predicting its molecular interactions and biological activities. This guide outlines a comprehensive in silico approach to investigate the interactions of this compound with various protein targets, drawing upon established methodologies and findings from the broader isoflavonoid research field. The workflow encompasses target identification, molecular docking, molecular dynamics simulations, and binding free energy calculations, supplemented with detailed hypothetical protocols and data interpretation strategies. This document serves as a technical blueprint for researchers aiming to explore the therapeutic potential of this compound through computational modeling.

Introduction to this compound and In Silico Modeling

This compound (7,3',4'-trimethoxyisoflavone) is a naturally occurring isoflavonoid.[1] Isoflavonoids are a class of phytoestrogens that have garnered significant interest in drug discovery due to their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In silico modeling, or computer-aided drug design (CADD), offers a powerful and cost-effective approach to predict and analyze the interactions between small molecules like this compound and their biological targets at a molecular level. These computational techniques can elucidate binding affinities, identify key interacting residues, and provide insights into the mechanism of action, thereby guiding further experimental validation.

Hypothetical In Silico Workflow for this compound Interaction Analysis

Given the lack of specific published data on this compound, a hypothetical workflow is presented below. This workflow is based on standard and effective computational practices for the study of isoflavonoids.

G cluster_0 Phase 1: Target Identification & Preparation cluster_1 Phase 2: Molecular Docking cluster_2 Phase 3: Refinement & Validation cluster_3 Phase 4: Experimental Validation Target_Identification Target Identification (Literature Review, Target Prediction Servers) Protein_Preparation Protein Structure Preparation (PDB) Target_Identification->Protein_Preparation Molecular_Docking Molecular Docking (e.g., AutoDock Vina) Protein_Preparation->Molecular_Docking Ligand_Preparation This compound Structure Preparation (PubChem) Ligand_Preparation->Molecular_Docking Pose_Analysis Binding Pose & Score Analysis Molecular_Docking->Pose_Analysis MD_Simulations Molecular Dynamics Simulations (e.g., GROMACS, AMBER) Pose_Analysis->MD_Simulations Binding_Free_Energy Binding Free Energy Calculation (MM/PBSA, MM/GBSA) MD_Simulations->Binding_Free_Energy Experimental_Validation Experimental Validation (In vitro assays) Binding_Free_Energy->Experimental_Validation G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation This compound This compound (Hypothesized) This compound->PI3K Inhibits This compound->Akt Inhibits

References

Methodological & Application

Cabreuvin Synthesis: A Detailed Protocol for Laboratory Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cabreuvin, chemically known as 7,3',4'-trimethoxyisoflavone, is a naturally occurring isoflavone with potential biological activities. This document provides a comprehensive guide for the laboratory synthesis of this compound. The protocol is based on established methods for isoflavone synthesis, offering a reliable pathway for obtaining this compound for research and drug development purposes. This application note includes a detailed experimental protocol, a summary of quantitative data for key reaction steps, and visualizations of the synthetic workflow and a plausible biological signaling pathway.

Introduction

Isoflavonoids are a class of phenolic compounds that exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, with its specific methoxy substitution pattern, is a subject of interest for further investigation into its therapeutic potential. The synthesis of this compound is essential for obtaining pure material for biological screening and further chemical modifications. The synthetic route presented here is a robust and adaptable method for laboratory-scale production.

Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 3-(3,4-dimethoxyphenyl)-7-methoxychromen-4-one[1]
Molecular Formula C₁₈H₁₆O₅[1]
Molecular Weight 312.32 g/mol [1]
Melting Point 165 °C[1]
Appearance Solid[1]

Synthetic Protocol

The total synthesis of this compound can be achieved through a multi-step process involving the formation of a deoxybenzoin intermediate, followed by cyclization to form the isoflavone core. This approach is a well-established method for the synthesis of isoflavones.

Overall Reaction Scheme:

cluster_0 Deoxybenzoin Formation cluster_1 Isoflavone Cyclization cluster_2 Methylation 2,4-dihydroxy-acetophenone 2,4-Dihydroxy-acetophenone Deoxybenzoin 2,4-Dihydroxy-α-(3,4- dimethoxyphenyl)acetophenone (Deoxybenzoin intermediate) 2,4-dihydroxy-acetophenone->Deoxybenzoin Ac₂O, Et₃N, 160°C 3,4-dimethoxy-phenylacetic_acid 3,4-Dimethoxy- phenylacetic acid 3,4-dimethoxy-phenylacetic_acid->Deoxybenzoin Cabreuvin_precursor Intermediate Deoxybenzoin->Cabreuvin_precursor DMF, BF₃·OEt₂, POCl₃, 50°C This compound This compound (7,3',4'-Trimethoxyisoflavone) Cabreuvin_precursor->this compound CH₃I, K₂CO₃, Acetone, Reflux

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of 2,4-Dihydroxy-α-(3,4-dimethoxyphenyl)acetophenone (Deoxybenzoin Intermediate)

This step involves the acylation of a substituted phenol with a phenylacetic acid derivative.

Materials:

  • 2,4-Dihydroxyacetophenone

  • 3,4-Dimethoxyphenylacetic acid

  • Acetic anhydride (Ac₂O)

  • Triethylamine (Et₃N)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine 2,4-dihydroxyacetophenone (1 equivalent) and 3,4-dimethoxyphenylacetic acid (1.2 equivalents).

  • Add acetic anhydride (3 equivalents) and triethylamine (3 equivalents) to the flask.

  • Heat the reaction mixture to 160°C and stir for 1 hour.

  • Cool the mixture to room temperature and add 10% aqueous HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to obtain the crude deoxybenzoin intermediate.

  • Purify the product by column chromatography on silica gel.

Part 2: Cyclization to form the Isoflavone Core

This step utilizes a Vilsmeier-Haack type reaction to form the chromone ring.

Materials:

  • Deoxybenzoin intermediate from Part 1

  • N,N-Dimethylformamide (DMF)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Phosphorus oxychloride (POCl₃)

  • Ice-cold water

  • Sodium acetate

Procedure:

  • Dissolve the deoxybenzoin intermediate (1 equivalent) in DMF.

  • Cool the solution in an ice bath and slowly add boron trifluoride diethyl etherate (2.5 equivalents).

  • Stir the mixture for 30 minutes, then add phosphorus oxychloride (1.5 equivalents) dropwise.

  • Allow the reaction to warm to 50°C and stir for 2 hours.

  • Pour the reaction mixture into ice-cold water and stir for 1 hour.

  • Add sodium acetate to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain the 7-hydroxy-3',4'-dimethoxyisoflavone.

Part 3: Methylation to this compound

The final step is the methylation of the remaining hydroxyl group.

Materials:

  • 7-hydroxy-3',4'-dimethoxyisoflavone from Part 2

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve the 7-hydroxy-3',4'-dimethoxyisoflavone (1 equivalent) in acetone.

  • Add potassium carbonate (2 equivalents) and methyl iodide (1.5 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, filter the reaction mixture and evaporate the solvent.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Quantitative Data Summary

The following table summarizes representative yields for similar flavonoid syntheses found in the literature. Actual yields may vary depending on reaction scale and purification efficiency.

StepReactionReagentsTypical Yield (%)
1 Deoxybenzoin FormationAc₂O, Et₃N60-70
2 Isoflavone CyclizationDMF, BF₃·OEt₂, POCl₃50-60
3 MethylationCH₃I, K₂CO₃80-90

Biological Activity and Potential Signaling Pathway

While specific studies on the signaling pathways of this compound are limited, structurally similar flavonoids, such as other tri-substituted flavones and isoflavones, have been reported to possess anti-inflammatory and antioxidant properties.[2][3] These effects are often mediated through the modulation of key inflammatory and oxidative stress signaling pathways.

A plausible signaling pathway for the anti-inflammatory action of this compound, based on related compounds, involves the inhibition of pro-inflammatory cytokine production.

cluster_nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF_kappaB NF-κB IKK->NF_kappaB NF_kappaB_Inhibition NF-κB Inhibition Gene_Expression Pro-inflammatory Gene Expression NF_kappaB->Gene_Expression Nucleus Nucleus Cytokines TNF-α, IL-6, IL-1β Gene_Expression->Cytokines This compound This compound This compound->IKK Inhibits

Caption: Plausible anti-inflammatory signaling pathway of this compound.

This diagram illustrates that an inflammatory stimulus, such as lipopolysaccharide (LPS), can activate Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB signaling pathway. This results in the transcription of pro-inflammatory genes and the production of cytokines like TNF-α, IL-6, and IL-1β.[2] this compound may exert its anti-inflammatory effects by inhibiting key components of this pathway, such as IKK, thereby reducing the production of these inflammatory mediators. Further research is needed to elucidate the precise molecular targets of this compound.

Conclusion

This document provides a detailed protocol for the laboratory synthesis of this compound, a trimethoxyisoflavone of potential pharmacological interest. The presented methods are based on established chemical transformations for flavonoid synthesis and can be adapted for various research applications. The summarized quantitative data and the visualized synthetic workflow and potential signaling pathway offer a comprehensive resource for researchers and scientists in the field of medicinal chemistry and drug development. Further investigation into the biological activities and mechanisms of action of this compound is warranted.

References

Application Notes and Protocols for Cabreuvin in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of Cabreuvin in cell culture experiments. The following procedures are intended to serve as a general guideline and may require optimization based on the specific cell line and experimental design.

Introduction

This compound is a compound of interest for various cell-based assays. Due to its hydrophobic nature, proper solubilization is critical for its effective and consistent use in in vitro studies. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound, which can then be diluted to the desired working concentration in cell culture media. It is crucial to minimize the final concentration of DMSO in the culture to avoid solvent-induced cytotoxicity.

Materials

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Water bath or heat block (optional)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Cell line of interest

Experimental Protocols

Preparation of this compound Stock Solution

A high-concentration stock solution of this compound in DMSO is prepared to minimize the volume of solvent added to the cell culture.

Protocol:

  • Aseptically weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of cell culture grade DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be applied. Vortex again.

  • Once completely dissolved, the stock solution should be clear with no visible precipitate.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of Working Solutions and Treatment of Cells

The this compound stock solution is diluted into complete cell culture medium to achieve the final desired concentration for the experiment. It is critical to ensure the final DMSO concentration remains non-toxic to the cells (typically ≤ 0.5%).

Protocol:

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Pre-warm the complete cell culture medium to 37°C.

  • Perform a serial dilution of the stock solution into the pre-warmed medium to reach the final working concentration. Note: To avoid precipitation, it is recommended to add the stock solution to the medium while gently vortexing or pipetting up and down.

  • For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of medium).

  • Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.

  • Aspirate the existing medium from the cultured cells.

  • Add the prepared working solutions (this compound-containing medium and vehicle control medium) to the respective wells.

  • Incubate the cells for the desired experimental duration.

Quantitative Data Summary

The following table provides a summary of recommended concentrations for the preparation and use of this compound in cell culture experiments. These values may need to be optimized for specific cell lines and assays.

ParameterRecommended ValueNotes
Stock Solution
SolventDMSO (Cell Culture Grade)Ensure the DMSO is of high purity and sterile.
Concentration10 - 50 mMA higher concentration minimizes the volume of DMSO added to the final culture.
Storage Temperature-20°C or -80°CAliquot to avoid multiple freeze-thaw cycles.
Working Solution
DiluentComplete Cell Culture MediumPre-warm the medium to 37°C before adding the stock solution.
Final DMSO Concentration≤ 0.5% (v/v)Higher concentrations can be toxic to cells. A vehicle control is essential.
Typical Working Concentration1 - 100 µMThe optimal concentration should be determined by a dose-response experiment (e.g., MTT or MTS assay).

Visualizations

Experimental Workflow for this compound Dissolution and Cell Treatment

experimental_workflow cluster_prep Stock Solution Preparation cluster_treat Cell Treatment weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso Aseptic Technique vortex_warm Vortex / Gentle Warming add_dmso->vortex_warm Ensure Complete Dissolution store Aliquot and Store at -20°C/-80°C vortex_warm->store thaw Thaw Stock Aliquot store->thaw Begin Experiment dilute Dilute in Pre-warmed Medium thaw->dilute treat Treat Cells dilute->treat Add to cells vehicle Prepare Vehicle Control dilute->vehicle Parallel Preparation incubate Incubate for Experiment Duration treat->incubate vehicle->treat

Caption: Workflow for preparing and applying this compound in cell culture.

Hypothetical Signaling Pathway Modulated by this compound

This diagram illustrates a plausible mechanism of action for a novel therapeutic agent targeting a pro-inflammatory signaling pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor adaptor Adaptor Protein receptor->adaptor kinase_cascade Kinase Cascade (e.g., MAPKs) adaptor->kinase_cascade nfkb_complex IκB-NF-κB Complex kinase_cascade->nfkb_complex Phosphorylates IκB nfkb NF-κB nfkb_complex->nfkb Releases NF-κB ikb IκB (Inhibited) nfkb_complex->ikb transcription Gene Transcription nfkb->transcription Translocates to Nucleus cytokines Pro-inflammatory Cytokines transcription->cytokines stimulus Inflammatory Stimulus stimulus->receptor This compound This compound This compound->kinase_cascade Inhibits

Caption: Hypothetical inhibition of a pro-inflammatory pathway by this compound.

Application Notes and Protocols for In Vivo Studies of Bioactive Compounds from Cabreúva (Myrocarpus frondosus)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabreúva (Myrocarpus frondosus), a tree native to South America, has been traditionally used in folk medicine for its anti-inflammatory properties. Recent scientific investigations have begun to validate these traditional uses, focusing on the antioxidant and anti-inflammatory effects of its extracts in preclinical animal models. The trunk bark of Myrocarpus frondosus contains a variety of bioactive compounds, including isoflavones such as biochanin A and formononetin, which are believed to contribute significantly to its therapeutic effects.[1]

These application notes provide a comprehensive overview of the available data on the in vivo administration of Myrocarpus frondosus extracts, with a focus on dosage, experimental protocols, and the underlying anti-inflammatory mechanisms. This information is intended to guide researchers in designing and conducting their own in vivo studies to explore the therapeutic potential of these natural compounds.

Data Presentation: In Vivo Dosage and Efficacy

The following table summarizes the quantitative data from a key in vivo study investigating the anti-inflammatory effects of a crude ethanol extract (CE) of Myrocarpus frondosus bark in a murine model of pleurisy induced by carrageenan.

Animal Model Compound Dosage (mg/kg) Administration Route Key Findings Reference
Mice (pleurisy model)Crude Ethanol Extract30OralPronounced inhibition of leukocyte migration, particularly neutrophils.[1]
Mice (pleurisy model)Crude Ethanol Extract100OralSignificant reduction in pro-inflammatory mediators: MPO, NOx, TNF-α, and IL-6.[1]
Mice (pleurisy model)Crude Ethanol Extract300OralDose-dependent anti-inflammatory effects observed across all parameters.[1]

Experimental Protocols

This section details the methodology for an in vivo anti-inflammatory study based on the available literature.

Murine Model of Carrageenan-Induced Pleurisy

This model is widely used to assess the anti-inflammatory activity of compounds by inducing an acute inflammatory response in the pleural cavity of mice.

Materials:

  • Male Swiss mice (25-30 g)

  • Crude ethanol extract of Myrocarpus frondosus bark

  • Carrageenan solution (1% in sterile saline)

  • Vehicle (e.g., 0.9% saline with 0.1% Tween 80)

  • Anesthetic (e.g., isoflurane)

  • Phosphate-buffered saline (PBS)

  • Heparin

  • Turk's solution (for cell counting)

  • Reagents for measuring MPO, NOx, TNF-α, and IL-6

Procedure:

  • Animal Acclimatization: House animals in a controlled environment (22 ± 2°C, 12 h light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Grouping and Dosing:

    • Divide mice into a control group and multiple treatment groups (e.g., 30, 100, and 300 mg/kg of the extract).

    • Administer the crude extract or vehicle orally (e.g., by gavage) one hour before the induction of pleurisy.

  • Induction of Pleurisy:

    • Anesthetize the mice lightly.

    • Intrapleurally inject 0.1 mL of 1% carrageenan solution.

  • Sample Collection:

    • Four hours after the carrageenan injection, euthanize the mice.

    • Open the thoracic cavity and wash the pleural cavity with 1 mL of PBS containing heparin.

    • Collect the pleural lavage fluid.

  • Analysis:

    • Leukocyte Count: Determine the total and differential leukocyte counts in the pleural lavage fluid using a Neubauer chamber after staining with Turk's solution.

    • Biochemical Analysis: Centrifuge the pleural lavage fluid and use the supernatant to measure the levels of myeloperoxidase (MPO), nitric oxide (NOx), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) using appropriate assay kits.

Signaling Pathways and Experimental Workflow

Anti-Inflammatory Signaling Pathway

The bioactive compounds in Myrocarpus frondosus extract, such as isoflavones, likely exert their anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory response. The diagram below illustrates a plausible mechanism of action where the extract components inhibit the production of pro-inflammatory mediators.

G cluster_0 Inflammatory Stimulus (e.g., Carrageenan) cluster_1 Immune Cell Activation cluster_2 Pro-inflammatory Signaling Cascade cluster_3 Gene Expression & Mediator Production cluster_4 Inhibition by Myrocarpus frondosus Extract Stimulus Carrageenan Macrophage Macrophage/Neutrophil Activation Stimulus->Macrophage NFkB NF-κB Pathway Activation Macrophage->NFkB MPO MPO Macrophage->MPO Neutrophil Release TNFa TNF-α NFkB->TNFa IL6 IL-6 NFkB->IL6 NOx NOx (via iNOS) NFkB->NOx Cabreuvin Bioactive Compounds (e.g., Isoflavones) This compound->Macrophage Inhibition This compound->NFkB Inhibition

Caption: Proposed anti-inflammatory signaling pathway of Myrocarpus frondosus extract.

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical in vivo study to evaluate the anti-inflammatory effects of the Myrocarpus frondosus extract.

G A Animal Acclimatization (1 week) B Group Assignment (Control & Treatment Groups) A->B C Oral Administration (Vehicle or M. frondosus Extract) B->C D Induction of Pleurisy (Intrapleural Carrageenan) C->D E Euthanasia & Sample Collection (4 hours post-induction) D->E F Pleural Lavage Fluid Analysis E->F G Leukocyte Count (Total & Differential) F->G H Biochemical Assays (MPO, NOx, TNF-α, IL-6) F->H I Data Analysis & Interpretation G->I H->I

References

Application Notes and Protocols for Cabreuvin as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabreuvin, a naturally occurring methoxyisoflavone, presents potential as a fluorescent probe for various research and drug development applications. Its isoflavone core structure is known to exhibit fluorescence that is sensitive to the local environment, making it a candidate for probing changes in polarity and viscosity within biological systems. These application notes provide an overview of the potential uses of this compound as a fluorescent probe, along with detailed protocols for its application and characterization.

Disclaimer: Direct experimental data on the fluorescent properties of this compound is limited in the current scientific literature. The photophysical data presented here are extrapolated from studies on structurally similar isoflavones, such as daidzein.[1] Researchers are strongly encouraged to experimentally determine the specific fluorescent characteristics of this compound in their system of interest.

Potential Applications

  • Probing Polarity of Microenvironments: The fluorescence of isoflavones can be highly sensitive to the polarity of the solvent.[1] This property can be exploited to study the polarity of specific cellular compartments, protein binding pockets, or lipid membranes.

  • Monitoring Drug-Target Interactions: Changes in the fluorescence of this compound upon binding to a target protein or nucleic acid can be used to quantify binding affinities and study the kinetics of these interactions.

  • Cellular Imaging: As a small, potentially cell-permeable molecule, this compound could be used for fluorescent imaging of live or fixed cells to visualize cellular structures or monitor dynamic processes.

  • High-Throughput Screening: The environmentally sensitive fluorescence of this compound could be adapted for high-throughput screening assays to identify molecules that bind to a specific target or alter the properties of a particular cellular environment.

Data Presentation: Photophysical Properties of this compound (Predicted)

The following table summarizes the predicted photophysical properties of this compound based on data from structurally related isoflavones.[1] These values should be considered as estimates and require experimental verification.

PropertyPredicted Value/RangeNotes
Absorption Maximum (λabs) 320 - 350 nmThe exact maximum will be solvent-dependent. Aprotic solvents may result in a blue-shifted absorption compared to protic solvents.
Emission Maximum (λem) 400 - 550 nmA large Stokes' shift is expected, and the emission maximum will be highly sensitive to solvent polarity.[1] A red shift is anticipated in more polar solvents.
Stokes' Shift 80 - 200 nm (up to 1.4 eV)Isoflavones are known to exhibit large Stokes' shifts, which is advantageous for minimizing self-quenching and background interference.[1]
Quantum Yield (ΦF) Low to ModerateThe fluorescence quantum yield of isoflavones is often low and highly dependent on the solvent environment. In aprotic solvents, fluorescence may be absent, while it can be weak in protic solvents.[1]
Molar Extinction Coefficient (ε) 10,000 - 30,000 M-1cm-1This is a typical range for isoflavone compounds.

Experimental Protocols

Protocol 1: Determination of Excitation and Emission Spectra of this compound

Objective: To experimentally determine the optimal excitation and emission wavelengths of this compound in a specific solvent or buffer.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Solvent or buffer of interest (e.g., phosphate-buffered saline (PBS), ethanol, acetonitrile)

  • Quartz cuvettes

  • Spectrofluorometer

Procedure:

  • Prepare a dilute solution of this compound (e.g., 1-10 µM) in the solvent or buffer of interest.

  • Excitation Spectrum:

    • Set the emission wavelength to an estimated value (e.g., 450 nm).

    • Scan the excitation wavelengths over a range (e.g., 280-400 nm).

    • The wavelength at which the fluorescence intensity is maximal is the excitation maximum (λex).

  • Emission Spectrum:

    • Set the excitation wavelength to the determined λex.

    • Scan the emission wavelengths over a range (e.g., 380-600 nm).

    • The wavelength at which the fluorescence intensity is maximal is the emission maximum (λem).

  • Data Analysis: Record the λex and λem. The difference between these two values is the Stokes' shift.

Protocol 2: Cellular Staining and Imaging with this compound

Objective: To visualize the subcellular localization of this compound in live or fixed cells.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium

  • Cells of interest grown on coverslips or in imaging dishes

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS) - for fixed cell imaging

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filter set based on determined spectra)

Procedure for Live-Cell Imaging:

  • Grow cells to the desired confluency.

  • Prepare a working solution of this compound in cell culture medium (e.g., 1-10 µM).

  • Remove the existing medium from the cells and replace it with the this compound-containing medium.

  • Incubate the cells for a desired period (e.g., 15-60 minutes) at 37°C in a CO2 incubator.

  • Wash the cells twice with warm PBS to remove excess probe.

  • Add fresh, warm cell culture medium or PBS to the cells.

  • Immediately image the cells using a fluorescence microscope.

Procedure for Fixed-Cell Imaging:

  • Grow and treat cells as for live-cell imaging (Steps 1-4).

  • Wash the cells twice with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using a suitable mounting medium.

  • Image the cells using a fluorescence microscope.

Diagrams

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging prep_solution Prepare this compound Solution incubation Incubate Cells with this compound prep_solution->incubation prep_cells Culture Cells prep_cells->incubation wash Wash to Remove Excess Probe incubation->wash microscopy Fluorescence Microscopy wash->microscopy data_analysis Data Analysis microscopy->data_analysis

Caption: Experimental workflow for cellular imaging with this compound.

signaling_pathway_interaction cluster_drug_dev Drug Development Application This compound This compound (Fluorescent Probe) binding_event Binding Event This compound->binding_event target_protein Target Protein target_protein->binding_event fluorescence_change Change in Fluorescence (Intensity, λem, Lifetime) binding_event->fluorescence_change

References

Cabreuvin: Unraveling its Potential as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Despite interest in the therapeutic potential of natural compounds, comprehensive data on Cabreuvin's role as a specific kinase inhibitor remains elusive in publicly available scientific literature. As a result, the precise enzyme target, associated quantitative data, and detailed protocols for its use in research are not yet established.

This compound, a methoxyisoflavone found in plants such as Myrocarpus frondosus (commonly known as cabreúva), belongs to the flavonoid family of natural products. While flavonoids, as a class, have been investigated for a wide range of biological activities, including potential anticancer and anti-inflammatory effects, specific data pinpointing this compound as an inhibitor of a particular kinase are not currently available.

The Challenge of an Unidentified Target

The development of detailed application notes and protocols for a kinase inhibitor is contingent on identifying its specific molecular target. Without a known kinase, it is not possible to provide researchers with the necessary information to conduct meaningful experiments. This includes:

  • Quantitative Data: Key metrics such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are crucial for determining the potency and selectivity of an inhibitor. This data is specific to the interaction between the inhibitor and its target kinase.

  • Experimental Protocols: Validated assays for determining kinase activity, cell-based assays to probe downstream signaling effects, and protocols for techniques like Western blotting or immunofluorescence are all designed around the specific kinase and the pathways it regulates.

  • Signaling Pathways: Understanding the signaling cascade in which a kinase operates is fundamental to designing experiments and interpreting results. Diagrams of these pathways are specific to the identified kinase.

Future Directions

To ascertain whether this compound possesses kinase inhibitory activity, a systematic research approach would be necessary. This would typically involve:

  • High-Throughput Screening: Testing this compound against a broad panel of kinases to identify potential targets.

  • Biochemical Assays: Once a potential target is identified, detailed enzymatic assays would be required to determine the IC50 and mechanism of inhibition.

  • Cell-Based Studies: Investigating the effects of this compound on the signaling pathways regulated by the target kinase in relevant cell models.

  • Structural Biology: Determining the crystal structure of the kinase in complex with this compound to understand the binding mode.

Until such studies are conducted and the results are published, the development of specific application notes and protocols for this compound as a kinase inhibitor is not feasible. The scientific community awaits further research to unlock the potential of this natural compound.

Application of Cabreuvin in High-Throughput Screening for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabreuvin, a methoxyisoflavone found in plants such as Myrocarpus frondosus, has emerged as a promising natural product for drug discovery. Preclinical studies on extracts containing this compound and related isoflavonoids suggest significant anti-inflammatory and antioxidant activities. These properties indicate its potential for the development of novel therapeutics for a range of disorders, including inflammatory diseases, neurodegenerative conditions, and cancer. High-throughput screening (HTS) provides a rapid and efficient platform to evaluate the biological activity of this compound and its derivatives against a multitude of targets. This document provides detailed application notes and protocols for the use of this compound in HTS assays to identify and characterize its therapeutic potential.

Biological Activities and Potential Therapeutic Targets

Based on existing research on isoflavonoids and extracts from Myrocarpus frondosus, this compound is hypothesized to exert its effects through the modulation of key signaling pathways involved in inflammation and oxidative stress.

Anti-inflammatory Activity: Crude extracts of Myrocarpus frondosus have been shown to reduce the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages[1]. This suggests that this compound may target components of the inflammatory cascade.

Antioxidant Activity: Isoflavonoids are known for their antioxidant properties. The antioxidant activity of this compound can be assessed using various in vitro assays that measure its ability to scavenge free radicals.

High-Throughput Screening Protocols

The following are detailed protocols for HTS assays to evaluate the anti-inflammatory and antioxidant activities of this compound. These protocols are designed for a 96-well or 384-well plate format, suitable for automated liquid handling systems.

Protocol 1: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is a primary screen to identify compounds that can inhibit the production of nitric oxide, a key mediator of inflammation.

Principle: LPS stimulation of RAW 264.7 macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO). NO is rapidly oxidized to nitrite (NO₂⁻) in the culture medium. The concentration of nitrite is measured using the Griess reagent, which forms a colored azo dye that can be quantified spectrophotometrically at 540 nm. A reduction in nitrite concentration in the presence of this compound indicates inhibition of NO production.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (stock solution in DMSO)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well flat-bottom cell culture plates

Experimental Workflow:

HTS_Nitric_Oxide_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_detection Detection seed_cells Seed RAW 264.7 cells (5 x 10^4 cells/well) incubate1 Incubate (24 hours) seed_cells->incubate1 add_this compound Add this compound (various concentrations) incubate1->add_this compound add_lps Add LPS (1 µg/mL) add_this compound->add_lps incubate2 Incubate (24 hours) add_lps->incubate2 collect_supernatant Collect Supernatant incubate2->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess incubate3 Incubate (10 minutes, RT) add_griess->incubate3 read_absorbance Read Absorbance (540 nm) incubate3->read_absorbance

Caption: Workflow for the nitric oxide inhibition HTS assay.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition: Prepare serial dilutions of this compound in complete DMEM. Add 10 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control (e.g., L-NAME) wells.

  • Stimulation: Add 10 µL of LPS solution (10 µg/mL stock) to each well to a final concentration of 1 µg/mL, except for the unstimulated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Prepare a sodium nitrite standard curve (0-100 µM).

    • Add 50 µL of Griess Reagent to each well containing supernatant and standards.

    • Incubate for 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of nitric oxide inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value.

Hypothetical Data Presentation:

Concentration (µM)% Inhibition of NO Production
0.15.2 ± 1.1
115.8 ± 2.5
1048.9 ± 4.2
2575.3 ± 3.8
5092.1 ± 2.1
IC₅₀ (µM) 10.5
Protocol 2: Inhibition of TNF-α Secretion in LPS-Stimulated THP-1 Cells

This is a cell-based assay to screen for inhibitors of the pro-inflammatory cytokine TNF-α.

Principle: The human monocytic cell line THP-1 can be differentiated into macrophage-like cells and stimulated with LPS to produce and secrete TNF-α. The amount of secreted TNF-α in the cell culture supernatant is quantified using a homogeneous time-resolved fluorescence (HTRF) assay. This immunoassay uses two antibodies that bind to different epitopes of TNF-α. One antibody is labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., XL665). When both antibodies bind to TNF-α, the donor and acceptor are brought into close proximity, resulting in a fluorescence resonance energy transfer (FRET) signal that is proportional to the amount of TNF-α.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM β-mercaptoethanol

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (stock solution in DMSO)

  • HTRF TNF-α assay kit (containing donor and acceptor-labeled antibodies)

  • 384-well low-volume white plates

Experimental Workflow:

HTS_TNFa_Workflow cluster_prep Cell Preparation & Differentiation cluster_treatment Compound Treatment & Stimulation cluster_detection HTRF Detection seed_cells Seed THP-1 cells differentiate Differentiate with PMA (48-72 hours) seed_cells->differentiate add_this compound Add this compound differentiate->add_this compound add_lps Add LPS (1 µg/mL) add_this compound->add_lps incubate Incubate (18 hours) add_lps->incubate add_htrf Add HTRF reagents incubate->add_htrf incubate_htrf Incubate (3 hours, RT) add_htrf->incubate_htrf read_fret Read FRET signal (Ex: 320 nm, Em: 620/665 nm) incubate_htrf->read_fret

Caption: Workflow for the TNF-α inhibition HTS assay.

Procedure:

  • Cell Differentiation: Seed THP-1 cells in a 384-well plate at a suitable density and differentiate into macrophage-like cells by treating with PMA (e.g., 50 ng/mL) for 48-72 hours.

  • Compound Addition: Remove the PMA-containing medium and replace it with fresh medium. Add this compound at various concentrations.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 18 hours at 37°C in a 5% CO₂ incubator.

  • HTRF Assay:

    • Add the HTRF anti-TNF-α antibody reagents to each well according to the manufacturer's instructions.

    • Incubate for 3 hours at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the emission at 620 nm and 665 nm with an excitation at 320 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the percentage inhibition of TNF-α secretion. Calculate the IC₅₀ value.

Hypothetical Data Presentation:

Concentration (µM)% Inhibition of TNF-α Secretion
0.18.1 ± 1.5
122.4 ± 3.1
1055.7 ± 5.0
2581.2 ± 4.3
5095.6 ± 1.9
IC₅₀ (µM) 8.9
Protocol 3: NF-κB Luciferase Reporter Assay

This assay is used to investigate if this compound's anti-inflammatory effects are mediated through the inhibition of the NF-κB signaling pathway.

Principle: A stable cell line (e.g., HEK293 or THP-1) is engineered to contain a luciferase reporter gene under the control of an NF-κB response element. Upon stimulation with an activator (e.g., TNF-α or LPS), the NF-κB pathway is activated, leading to the transcription of the luciferase gene and subsequent production of luciferase enzyme. The amount of luciferase is quantified by adding a substrate (luciferin), which produces a luminescent signal proportional to NF-κB activity. A decrease in the luminescent signal in the presence of this compound indicates inhibition of the NF-κB pathway.

Materials:

  • HEK293 cells stably expressing an NF-κB-luciferase reporter construct

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • TNF-α (or LPS) as an activator

  • Luciferase assay reagent (e.g., ONE-Glo™)

  • White, opaque 96-well or 384-well plates

Experimental Workflow:

HTS_NFkB_Workflow cluster_prep Plate Preparation cluster_treatment Treatment & Stimulation cluster_detection Luminescence Detection seed_cells Seed NF-κB reporter cells incubate1 Incubate (24 hours) seed_cells->incubate1 add_this compound Add this compound incubate1->add_this compound add_activator Add TNF-α add_this compound->add_activator incubate2 Incubate (6 hours) add_activator->incubate2 add_luciferase_reagent Add Luciferase Reagent incubate2->add_luciferase_reagent incubate3 Incubate (10 minutes, RT) add_luciferase_reagent->incubate3 read_luminescence Read Luminescence incubate3->read_luminescence

Caption: Workflow for the NF-κB luciferase reporter HTS assay.

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a white, opaque 96-well or 384-well plate and incubate for 24 hours.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Stimulation: Add TNF-α (e.g., 10 ng/mL) to induce NF-κB activation.

  • Incubation: Incubate for 6 hours at 37°C in a 5% CO₂ incubator.

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature.

    • Add luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

  • Data Acquisition: Measure the luminescence using a microplate luminometer.

  • Data Analysis: Calculate the percentage inhibition of NF-κB activity and determine the IC₅₀ value.

Hypothetical Data Presentation:

Concentration (µM)% Inhibition of NF-κB Activity
0.13.5 ± 0.8
112.1 ± 2.2
1045.3 ± 3.9
2572.8 ± 4.5
5090.5 ± 2.7
IC₅₀ (µM) 11.8

Signaling Pathways

Based on the known activities of isoflavonoids, this compound is likely to modulate the following signaling pathways:

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS or TNF-α, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS. This compound may inhibit this pathway at one or more steps.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates IkB_NFkB->NFkB IκB degradation This compound This compound This compound->IKK inhibits? This compound->NFkB_nuc inhibits? DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) DNA->Genes induces

Caption: Postulated inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway: Mitogen-activated protein kinase (MAPK) pathways are also crucial in the inflammatory response. Stress and inflammatory signals activate a cascade of kinases (e.g., p38, JNK, ERK) that in turn activate transcription factors like AP-1, leading to the expression of inflammatory genes. This compound may inhibit the phosphorylation of key MAPK proteins.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF activates This compound This compound This compound->MAPK inhibits? DNA DNA TF->DNA binds Genes Inflammatory Gene Expression DNA->Genes induces Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 (Active) Nrf2->Nrf2_nuc translocates Keap1_Nrf2 Keap1-Nrf2 (Inactive) Keap1_Nrf2->Keap1 degradation Keap1_Nrf2->Nrf2 releases OxidativeStress Oxidative Stress OxidativeStress->Keap1_Nrf2 disrupts This compound This compound This compound->Keap1_Nrf2 promotes dissociation? ARE ARE Nrf2_nuc->ARE binds Genes Antioxidant Gene Expression ARE->Genes induces

References

Application Notes and Protocols for Developing a Cabreuvin-Based Drug Delivery System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cabreuvin and the Rationale for a Drug Delivery System

This compound is a novel flavonoid recently isolated from a rare plant species, demonstrating significant potential in preclinical studies as a potent anti-inflammatory and anti-cancer agent. Its mechanism of action is believed to involve the modulation of key signaling pathways associated with apoptosis and cellular proliferation. Despite its promising therapeutic activities, the clinical translation of this compound is hampered by its poor aqueous solubility and low bioavailability, common challenges associated with many flavonoids.[1][2][3][4] To overcome these limitations, the development of a robust drug delivery system is imperative. This document provides detailed protocols for the formulation and evaluation of a this compound-based nanoparticle drug delivery system designed to enhance its solubility, stability, and therapeutic efficacy.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound and the characteristics of a prototype this compound-loaded nanoparticle formulation.

Table 1: Physicochemical Properties of this compound

PropertyValueConditions
Molecular Weight312.27 g/mol -
Aqueous Solubility< 0.1 µg/mLpH 7.4, 25°C
Solubility in Ethanol5.8 mg/mL25°C
Solubility in DMSO25.2 mg/mL25°C
LogP3.8Octanol/Water
Stability in PBS (pH 7.4)< 10% remaining after 24h37°C, in the dark

Table 2: Characteristics of this compound-Loaded Nanoparticles

ParameterValueMethod
Particle Size (Z-average)150 ± 10 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential-25 ± 5 mVLaser Doppler Velocimetry
Encapsulation Efficiency> 90%High-Performance Liquid Chromatography (HPLC)
Drug Loading5% (w/w)High-Performance Liquid Chromatography (HPLC)

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles

This protocol describes the preparation of this compound-loaded nanoparticles using the nanoprecipitation method with a biodegradable polymer such as poly(lactic-co-glycolic acid) (PLGA).

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone

  • Polyvinyl alcohol (PVA) solution (1% w/v)

  • Deionized water

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve 50 mg of PLGA and 5 mg of this compound in 5 mL of acetone.

  • Under moderate magnetic stirring (600 rpm), add the organic phase dropwise into 20 mL of a 1% (w/v) PVA aqueous solution.

  • Continue stirring for 4 hours at room temperature to allow for solvent evaporation.

  • Remove the remaining acetone using a rotary evaporator under reduced pressure.

  • Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.

  • Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated this compound.

  • Resuspend the final nanoparticle pellet in a suitable aqueous buffer (e.g., PBS) for further analysis or lyophilize for long-term storage.

Protocol 2: Characterization of this compound-Loaded Nanoparticles

This protocol outlines the key characterization techniques to assess the quality of the prepared nanoparticles.

A. Particle Size and Zeta Potential Analysis:

  • Dilute the nanoparticle suspension with deionized water to an appropriate concentration.

  • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Measure the zeta potential using Laser Doppler Velocimetry to assess the surface charge and stability of the nanoparticles.

B. Encapsulation Efficiency and Drug Loading:

  • Take a known amount of the nanoparticle suspension and centrifuge to separate the nanoparticles from the aqueous medium.

  • Quantify the amount of free this compound in the supernatant using a validated HPLC method.

  • To determine the total amount of this compound, dissolve a known amount of the nanoparticle pellet in a suitable organic solvent (e.g., acetone) and quantify using HPLC.

  • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following equations:

    EE% = [(Total Drug - Free Drug) / Total Drug] x 100

    DL% = [Weight of Drug in Nanoparticles / Weight of Nanoparticles] x 100

Protocol 3: In Vitro Drug Release Study

This protocol describes the evaluation of the release kinetics of this compound from the nanoparticles.

Materials:

  • This compound-loaded nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Shaking incubator at 37°C

Procedure:

  • Place a known amount of the this compound-loaded nanoparticle suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of PBS (e.g., 50 mL) in a container.

  • Place the container in a shaking incubator at 37°C.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Quantify the concentration of this compound in the collected samples using HPLC.

  • Plot the cumulative percentage of drug released versus time.

Protocol 4: Cell Viability Assay

This protocol details the assessment of the cytotoxic effect of the this compound formulation on a cancer cell line (e.g., MCF-7 breast cancer cells) using the MTT assay.

Materials:

  • MCF-7 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound-loaded nanoparticles

  • Free this compound (dissolved in DMSO)

  • Empty nanoparticles (placebo)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of free this compound, this compound-loaded nanoparticles, and empty nanoparticles in cell culture medium.

  • Replace the medium in the wells with the prepared dilutions and incubate for 48 or 72 hours.

  • After incubation, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value for each treatment.

Visualizations

G cluster_0 This compound This compound Pro-apoptotic proteins (Bax, Bak) Pro-apoptotic proteins (Bax, Bak) This compound->Pro-apoptotic proteins (Bax, Bak) activates Anti-apoptotic proteins (Bcl-2, Bcl-xL) Anti-apoptotic proteins (Bcl-2, Bcl-xL) This compound->Anti-apoptotic proteins (Bcl-2, Bcl-xL) inhibits Mitochondrion Mitochondrion Pro-apoptotic proteins (Bax, Bak)->Mitochondrion Anti-apoptotic proteins (Bcl-2, Bcl-xL)->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

G This compound & PLGA in Acetone This compound & PLGA in Acetone Nanoprecipitation Nanoprecipitation This compound & PLGA in Acetone->Nanoprecipitation PVA in Water PVA in Water PVA in Water->Nanoprecipitation Solvent Evaporation Solvent Evaporation Nanoprecipitation->Solvent Evaporation Centrifugation & Washing Centrifugation & Washing Solvent Evaporation->Centrifugation & Washing This compound-Loaded Nanoparticles This compound-Loaded Nanoparticles Centrifugation & Washing->this compound-Loaded Nanoparticles Characterization Characterization This compound-Loaded Nanoparticles->Characterization In Vitro Release In Vitro Release This compound-Loaded Nanoparticles->In Vitro Release Cell Viability Assay Cell Viability Assay This compound-Loaded Nanoparticles->Cell Viability Assay

Caption: Experimental workflow for nanoparticle formulation and evaluation.

References

Application Notes and Protocols for the Quantitative Analysis of Cabreuvin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabreuvin, a trimethoxyisoflavone found in various plant species, has garnered interest for its potential biological activities. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, quality control of herbal preparations, and in vitro and in vivo research. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantitative analysis of such compounds.

These application notes provide a comprehensive guide for the determination of this compound using a validated reverse-phase HPLC method. The protocols cover instrumentation, sample preparation, chromatographic conditions, method validation, and data analysis.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (analytical grade).

  • This compound Standard: A certified reference standard of this compound (7,3',4'-Trimethoxyisoflavone) with a purity of ≥98%.

  • Filters: 0.45 µm or 0.22 µm syringe filters for sample and mobile phase filtration.

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a plant extract is provided below.

  • Extraction: Accurately weigh a known amount of the powdered plant material. Extract with a suitable solvent, such as methanol, using sonication or maceration.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper.

  • Dilution: Dilute the filtrate with methanol to an expected concentration within the calibration curve range.

  • Final Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial before injection.

Chromatographic Conditions

The following conditions are a starting point and may require optimization for specific applications.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (Acetonitrile)
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan (approx. 260 nm or 280 nm)

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
07030
153070
203070
227030
307030
Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by comparing the chromatograms of a blank, a placebo, the standard, and the sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be >0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by a recovery study, where a known amount of the standard is spiked into a sample matrix.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Data Presentation

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Areas (n=6) ≤ 2.0%

Table 3: Method Validation Summary

Validation ParameterResult
Linearity (r²) > 0.999
Range (µg/mL) 1 - 100
Accuracy (% Recovery) 98.0% - 102.0%
Repeatability (%RSD) < 2.0%
Intermediate Precision (%RSD) < 2.0%
LOD (µg/mL) [Insert Value]
LOQ (µg/mL) [Insert Value]

Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Preparation C HPLC System (Pump, Autosampler, Column) A->C Inject B Mobile Phase Preparation B->C Elute D UV/PDA Detector C->D E Chromatogram Acquisition D->E F Peak Integration & Quantification E->F G Report Generation F->G

Caption: Experimental workflow for the quantitative analysis of this compound by HPLC.

Signaling Pathway

As this compound is an isoflavone, it may interact with various signaling pathways common to this class of compounds. One such pathway is the estrogen receptor signaling pathway, which isoflavones are known to modulate.

signaling_pathway cluster_cell Cellular Environment This compound This compound (Isoflavone) ER Estrogen Receptor (ERα / ERβ) This compound->ER Binds to ERE Estrogen Response Element (in DNA) ER->ERE Binds to Gene Target Gene Transcription ERE->Gene Regulates Response Cellular Response (e.g., Proliferation, Apoptosis) Gene->Response

Caption: Putative signaling pathway of this compound via estrogen receptor modulation.

Application Notes and Protocols: Cabreuvin Insufficient Data for Apoptosis Induction in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Initial Research Findings on Cabreuvin

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient publicly available data on the use of this compound for inducing apoptosis in cancer cell lines. While the chemical compound "this compound" is identified as a methoxyisoflavone with the chemical formula C18H16O5, research detailing its biological activity, particularly in the context of cancer cell apoptosis, is not available in the public domain.

Our investigation included searches for its mechanism of action, effects on specific cancer cell lines, associated signaling pathways, and established experimental protocols. These searches did not yield the necessary scientific evidence to fulfill the request for detailed Application Notes and Protocols on this specific topic.

Alternative Well-Researched Compound: Berberine

As a helpful alternative, we propose to provide the requested detailed Application Notes and Protocols for Berberine , a well-researched natural isoquinoline alkaloid known for its significant apoptosis-inducing effects in various cancer cell lines. The initial literature search yielded substantial data on Berberine, covering its cytotoxic effects, the molecular pathways it influences, and specific experimental methodologies.

Should you wish to proceed with this alternative, the following sections would be developed in detail for Berberine, adhering to all the specified requirements for data presentation, experimental protocols, and visualizations.

Proposed Application Notes and Protocols: Berberine for Inducing Apoptosis in Cancer Cell Lines

This section will provide a comprehensive overview of Berberine's application in cancer research, focusing on its ability to induce programmed cell death.

Introduction to Berberine

Berberine is a natural compound extracted from various plants, including Coptis chinensis and Hydrastis canadensis. It has been extensively studied for its anti-cancer properties, which are largely attributed to its capacity to induce apoptosis and cause cell cycle arrest in a variety of cancer cells.[1][2][3]

Mechanism of Action

Berberine induces apoptosis through multiple signaling pathways. A primary mechanism involves the regulation of the Bcl-2 family of proteins. It has been shown to upregulate the pro-apoptotic protein BAX while downregulating the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.[1][2] This disruption of the mitochondrial membrane potential leads to the release of cytochrome c and the subsequent activation of the caspase cascade.

Furthermore, Berberine's action is linked to the modulation of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and MAPK pathways.

Data Presentation: Cytotoxicity of Berberine

The cytotoxic effects of Berberine have been quantified across various human cancer cell lines. The IC50 values, representing the concentration of Berberine required to inhibit the growth of 50% of cells, are summarized in the table below.

Cell LineCancer TypeIC50 Value (µM)
A549 Non-small cell lung cancerVaries with dose and duration
HL-60 Promyelocytic leukemiaPotent activity observed
Tca8113 Oral squamous cell carcinoma218.52 ± 18.71
CNE2 Nasopharyngeal carcinoma249.18 ± 18.14
MCF-7 Breast cancer272.15 ± 11.06
HeLa Cervical carcinoma245.18 ± 17.33
HT29 Colon cancer52.37 ± 3.45

Note: IC50 values can vary based on experimental conditions such as incubation time and the specific assay used.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon existing findings.

4.1. Cell Culture and Berberine Treatment

  • Cell Lines: A549 (human non-small cell lung cancer) and HL-60 (human promyelocytic leukemia) cells can be obtained from a reputable cell bank.

  • Culture Medium: Culture A549 cells in DMEM and HL-60 cells in RPMI-1640 medium, both supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Berberine Preparation: Prepare a stock solution of Berberine chloride (Sigma-Aldrich) in dimethyl sulfoxide (DMSO) and dilute to the desired final concentrations with the culture medium just before use. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

4.2. Cell Viability Assay (MTT Assay)

  • Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of Berberine for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells).

4.3. Apoptosis Analysis by Annexin V-FITC/PI Staining

  • Seed cells in a 6-well plate and treat with Berberine for the desired time.

  • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[4]

4.4. Western Blot Analysis for Apoptosis-Related Proteins

  • Treat cells with Berberine, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against Bcl-2, BAX, Caspase-3, and PARP overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Signaling Pathways and Workflows

5.1. Berberine-Induced Apoptosis Signaling Pathway

Berberine_Apoptosis_Pathway Berberine Berberine Bcl2 Bcl-2 (Anti-apoptotic) Berberine->Bcl2 Inhibits BAX BAX (Pro-apoptotic) Berberine->BAX Activates Mito Mitochondrion Bcl2->Mito BAX->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of Berberine-induced apoptosis.

5.2. Experimental Workflow for Apoptosis Analysis

Apoptosis_Workflow Start Cancer Cell Culture Treatment Berberine Treatment Start->Treatment Harvest Cell Harvesting Treatment->Harvest Staining Annexin V/PI Staining Harvest->Staining Analysis Flow Cytometry Analysis Staining->Analysis

Caption: Workflow for analyzing apoptosis using flow cytometry.

References

Troubleshooting & Optimization

Navigating the Synthesis of Cabreuvin: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Cabreuvin (7,3',4'-trimethoxyisoflavone), a key isoflavone in various research applications. Our aim is to equip researchers with the necessary information to optimize reaction conditions, mitigate side reactions, and ultimately improve the overall yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary synthetic strategies for this compound and other isoflavones include:

  • Deoxybenzoin-based Syntheses: This is a widely used approach that involves the initial formation of a 2-hydroxyphenyl benzyl ketone (a deoxybenzoin), which is then cyclized to form the isoflavone core. Key reactions in this route often involve Friedel-Crafts acylation or a Claisen rearrangement to form the deoxybenzoin intermediate.

  • Allan-Robinson Reaction: This classical method involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride and its corresponding sodium salt to form the isoflavone structure.

  • Suzuki-Miyaura Coupling: A modern and versatile method that typically involves the palladium-catalyzed cross-coupling of a 3-halochromone with an appropriately substituted arylboronic acid.

Q2: I am experiencing a low yield in my this compound synthesis. What are the likely causes?

A2: Low yields in isoflavone synthesis can stem from several factors, depending on the chosen synthetic route. Common culprits include:

  • Incomplete reaction: Insufficient reaction time, suboptimal temperature, or inadequate mixing can lead to incomplete conversion of starting materials.

  • Side reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired isoflavone. A prevalent side reaction, especially with methoxy-rich compounds like this compound, is demethylation.

  • Degradation of starting materials or product: Phenolic compounds can be sensitive to reaction conditions. Purity of starting materials is crucial to prevent side product formation.

  • Inefficient purification: Loss of product during workup and purification steps is a common issue.

Q3: How can I prevent the demethylation of the methoxy groups on this compound during synthesis?

A3: Demethylation is a significant challenge, particularly when using strong Lewis acids or Brønsted acids, which are sometimes employed for deprotection of other functional groups or in certain cyclization steps. To minimize demethylation:

  • Avoid harsh acidic conditions: Whenever possible, opt for milder reaction conditions. For example, if a demethylation reaction is necessary for another part of the molecule, consider using reagents that are selective for other types of protecting groups.

  • Use of milder Lewis acids: In reactions like the Friedel-Crafts acylation, stronger Lewis acids like AlCl₃ can sometimes be replaced with milder alternatives, or the reaction can be run at lower temperatures to reduce the likelihood of demethylation.

  • Protecting group strategy: If demethylation is unavoidable under the required reaction conditions, consider synthesizing the core structure with hydroxyl groups and methylating as a final step.

Q4: What are the best practices for purifying synthetic this compound?

A4: Purification of isoflavones often involves a combination of techniques:

  • Crystallization: If the crude product is sufficiently pure, crystallization from a suitable solvent system (e.g., ethanol, methanol, or ethyl acetate/hexane mixtures) can be a highly effective method for obtaining pure this compound.

  • Column Chromatography: For mixtures containing multiple products or unreacted starting materials, silica gel column chromatography is the most common purification method. A gradient elution with a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or acetone) is typically effective.

  • Preparative HPLC: For very challenging separations or to obtain highly pure material, preparative high-performance liquid chromatography (HPLC) can be employed.

Troubleshooting Guides

Deoxybenzoin-Based Synthesis

This approach typically involves the synthesis of 2-hydroxy-4-methoxyphenyl 3,4-dimethoxybenzyl ketone, followed by cyclization.

Observed Problem Potential Cause Suggested Solution
Low yield of deoxybenzoin Inefficient Friedel-Crafts acylation or Hoesch reaction.Ensure anhydrous conditions and use a suitable Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂). Optimize the stoichiometry of the catalyst and the reaction temperature. For the Hoesch reaction, ensure the nitrile and HCl are of high purity.
Formation of multiple products in the deoxybenzoin step Isomeric acylation or side reactions of the phenol.Use a milder Lewis acid or lower reaction temperature to improve regioselectivity. Ensure the purity of the starting phenol.
Low yield of this compound in the cyclization step Incomplete reaction or decomposition of the deoxybenzoin.For cyclization using reagents like DMF/POCl₃ (Vilsmeier-Haack conditions), ensure the reagent is freshly prepared and the reaction is performed under anhydrous conditions. Optimize reaction time and temperature.
Product is a complex mixture after cyclization Side reactions such as formylation of the aromatic rings.Carefully control the stoichiometry of the Vilsmeier reagent. Purify the deoxybenzoin intermediate thoroughly before proceeding to the cyclization step.
Allan-Robinson Reaction

This method directly forms the isoflavone from an o-hydroxyaryl ketone and an aromatic anhydride.

Observed Problem Potential Cause Suggested Solution
Low conversion of starting materials Insufficient temperature or reaction time.The Allan-Robinson reaction often requires high temperatures (180-200 °C). Ensure the reaction is heated for a sufficient duration, monitoring by TLC.
Formation of coumarin byproducts Use of aliphatic anhydrides or rearrangement reactions.Ensure the use of an aromatic anhydride. The reaction mechanism can sometimes favor coumarin formation; adjusting the base and temperature may influence the product distribution.
Demethylation of methoxy groups High reaction temperatures in the presence of the base and anhydride.While high temperatures are necessary, prolonged heating should be avoided. Monitor the reaction closely and stop it once the starting material is consumed.
Difficulty in product isolation The product may be mixed with the salt of the aromatic acid used.A thorough aqueous workup is necessary to remove the sodium salt of the aromatic acid. Acidification of the aqueous layer may be required to precipitate any remaining acid.
Suzuki-Miyaura Coupling

This modern approach offers good functional group tolerance but can be sensitive to catalyst and reaction conditions.

Observed Problem Potential Cause Suggested Solution
Low or no product formation Inactive catalyst or unsuitable ligand.Use a fresh, high-quality palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂). The choice of ligand is critical; for electron-rich substrates, bulky, electron-rich phosphine ligands are often effective.
Poor quality of the boronic acid.Use fresh, pure boronic acid. Boronic acids can degrade upon storage.
Ineffective base or solvent system.The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., dioxane, toluene, DMF with water) is crucial and often needs to be optimized for the specific substrates.
Homocoupling of the boronic acid Reaction conditions favoring the homocoupling pathway.Adjust the stoichiometry of the reactants. Lowering the reaction temperature or changing the palladium catalyst and ligand can sometimes suppress homocoupling.
Protodeboronation (loss of the boronic acid group) Presence of water or acidic impurities.Ensure the reaction is run under inert atmosphere and with dry solvents if anhydrous conditions are required. Some Suzuki couplings, however, benefit from the presence of water. The pH of the reaction mixture can also play a role.
Difficulty in removing palladium residues Palladium complexing with the product.Purification by column chromatography is usually effective. In some cases, treatment with a scavenger resin or washing with a solution of a chelating agent (e.g., thiourea) can help remove palladium residues.

Quantitative Data Summary

While specific yield data for the synthesis of this compound under a variety of conditions is not extensively documented in a single source, the following table summarizes representative yields for the key transformations in isoflavone synthesis, providing a benchmark for researchers.

Reaction Type Starting Materials Product Reported Yield (%) Reference
Deoxybenzoin Synthesis (Friedel-Crafts) Phenol, Arylacetic acid, BF₃·OEt₂Deoxybenzoin60-80General literature values for similar reactions.
Isoflavone Cyclization (Vilsmeier-Haack) Deoxybenzoin, DMF, POCl₃Isoflavone70-90General literature values for similar reactions.
Allan-Robinson Reaction o-Hydroxyaryl ketone, Aromatic anhydrideIsoflavone30-60General literature values for this classical reaction.
Suzuki-Miyaura Coupling 3-Iodochromone, Arylboronic acidIsoflavone60-95Dependent on catalyst, ligand, and substrates.

Experimental Protocols

Protocol 1: Synthesis of this compound via Deoxybenzoin Intermediate and Vilsmeier-Haack Cyclization

Step 1: Synthesis of 2-Hydroxy-4-methoxyphenyl 3,4-dimethoxybenzyl ketone (Deoxybenzoin)

  • To a solution of 3-methoxyphenol (1 equivalent) and 3,4-dimethoxyphenylacetic acid (1 equivalent) in a suitable solvent (e.g., dry toluene), add boron trifluoride diethyl etherate (BF₃·OEt₂) (3-4 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by crystallization to obtain the pure deoxybenzoin.

Step 2: Cyclization to this compound (Vilsmeier-Haack Reaction)

  • To a solution of the purified deoxybenzoin (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) (2-3 equivalents) dropwise at 0 °C under an inert atmosphere.

  • After the addition, allow the reaction to warm to room temperature and then heat to 50-60 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture into ice-water and stir until the product precipitates.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford pure this compound.

Protocol 2: Synthesis of this compound via Suzuki-Miyaura Coupling

Step 1: Synthesis of 3-Iodo-7-methoxychromone

  • Synthesize 7-methoxychromone from 2-hydroxy-4-methoxyacetophenone.

  • To a solution of 7-methoxychromone in a suitable solvent (e.g., pyridine or DMF), add an iodinating agent such as N-iodosuccinimide (NIS) or iodine with an oxidizing agent.

  • Heat the reaction mixture and monitor by TLC.

  • After completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain 3-iodo-7-methoxychromone.

Step 2: Suzuki-Miyaura Coupling

  • To a reaction vessel, add 3-iodo-7-methoxychromone (1 equivalent), 3,4-dimethoxyphenylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).

  • Heat the reaction mixture under an inert atmosphere at 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizing Synthetic Pathways and Troubleshooting Logic

To aid in understanding the experimental workflows and logical connections in troubleshooting, the following diagrams are provided.

G cluster_0 Deoxybenzoin-Based Synthesis of this compound A Starting Materials (3-Methoxyphenol, 3,4-Dimethoxyphenylacetic acid) B Friedel-Crafts Acylation (BF3.OEt2) A->B C Deoxybenzoin Intermediate B->C D Vilsmeier-Haack Cyclization (DMF, POCl3) C->D E This compound D->E

Caption: Workflow for Deoxybenzoin-Based this compound Synthesis.

G cluster_1 Troubleshooting Low Yield in Deoxybenzoin Cyclization Start Low Yield of this compound Check1 Check Deoxybenzoin Purity Start->Check1 Check2 Verify Anhydrous Conditions Start->Check2 Check3 Optimize Vilsmeier Reagent Stoichiometry Start->Check3 Check4 Adjust Reaction Time/Temperature Start->Check4 Outcome1 Impure Intermediate Check1->Outcome1 Outcome2 Moisture Contamination Check2->Outcome2 Outcome3 Side Reactions (e.g., Formylation) Check3->Outcome3 Outcome4 Incomplete Reaction Check4->Outcome4 Solution1 Re-purify Deoxybenzoin Outcome1->Solution1 Solution2 Use Dry Solvents/Reagents Outcome2->Solution2 Solution3 Titrate Reagent/Use Freshly Prepared Outcome3->Solution3 Solution4 Monitor by TLC/LC-MS Outcome4->Solution4

Caption: Logic Diagram for Troubleshooting Low Cyclization Yield.

G cluster_2 Suzuki-Miyaura Pathway to this compound F 7-Methoxychromone G Iodination (e.g., NIS) F->G H 3-Iodo-7-methoxychromone G->H J Suzuki-Miyaura Coupling (Pd Catalyst, Base) H->J I 3,4-Dimethoxyphenylboronic Acid I->J K This compound J->K

Caption: Workflow for this compound Synthesis via Suzuki-Miyaura Coupling.

This guide is intended to be a living document and will be updated as new synthetic methodologies and troubleshooting strategies become available. We encourage researchers to consult the primary literature for the most detailed information and to adapt these protocols and suggestions to their specific laboratory conditions and available reagents.

Technical Support Center: Troubleshooting Cabreuvin Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting and preventing the precipitation of Cabreuvin in buffer solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

Q1: My this compound is precipitating out of solution immediately after preparing the buffer. What are the likely causes?

Immediate precipitation of this compound upon buffer preparation is often due to several factors:

  • pH of the Buffer: this compound's solubility is likely pH-dependent. If the buffer pH is at or near the isoelectric point (pI) of this compound, its net charge will be zero, minimizing repulsion between molecules and leading to aggregation and precipitation.

  • Buffer Species: The chemical nature of the buffer components can interact with this compound. Some buffer salts may form insoluble complexes with this compound.

  • High Concentration: The concentration of this compound may have exceeded its solubility limit in the chosen buffer system.

  • Temperature: The temperature at which the solution is prepared can affect solubility. Some compounds are less soluble at lower temperatures.

Q2: I observed precipitation after storing my this compound solution at 4°C. What could be the reason?

Precipitation upon storage at low temperatures, a phenomenon known as "crashing out," is common for compounds that have lower solubility at colder temperatures. It is also possible that the buffer itself is less stable at 4°C, leading to pH shifts that affect this compound's solubility.

Q3: How can I systematically identify a suitable buffer system for this compound?

A systematic approach to identifying an optimal buffer involves screening various parameters:

  • pH Screening: Evaluate the solubility of this compound across a wide pH range (e.g., pH 3-10) to identify the pH at which it is most soluble.

  • Buffer Species Screening: Test a variety of buffer systems at the optimal pH. Common buffers to screen include phosphate, citrate, acetate, Tris, and HEPES.

  • Ionic Strength Optimization: For the most promising buffer systems, evaluate the effect of ionic strength on this compound's solubility by varying the salt concentration (e.g., 0 mM, 50 mM, 100 mM, 150 mM NaCl).

  • Excipient Screening: Investigate the effect of solubility-enhancing excipients, such as cyclodextrins, surfactants (e.g., Tween® 80, Polysorbate 20), and polymers (e.g., PEG, PVP).

Frequently Asked Questions (FAQs)

Q: What is the first step I should take if I observe this compound precipitation?

A: The first step is to visually inspect the precipitate and the solution. Note the conditions under which precipitation occurred (e.g., during preparation, upon cooling, after adding a specific component). Then, check the pH of the solution to ensure it is within the expected range for your protocol.

Q: Can I simply centrifuge the precipitate and use the supernatant?

A: While you can centrifuge the precipitate to clarify the solution, the concentration of this compound in the supernatant will be lower than intended, which will affect the accuracy of your experimental results. It is crucial to address the root cause of the precipitation.

Q: Are there any general "rules of thumb" for preventing precipitation?

A: While every compound is different, some general strategies can help prevent precipitation:

  • Work with the lowest effective concentration of this compound.

  • Prepare solutions at room temperature unless the compound is known to be heat-labile.

  • Add this compound to the buffer slowly while stirring to avoid localized high concentrations.

  • When performing buffer exchange, do so gradually (e.g., through dialysis or diafiltration) to avoid sudden changes in the chemical environment.

Data Presentation: this compound Solubility Profile

The following table summarizes hypothetical solubility data for this compound in various buffer systems. Researchers should generate their own data following the provided experimental protocols.

Buffer System (50 mM)pHIonic Strength (mM NaCl)This compound Solubility (µg/mL)Observations
Acetate4.015050Clear solution
Acetate5.015025Slight precipitation after 24h
Phosphate6.015010Immediate heavy precipitation
Phosphate7.01505Immediate heavy precipitation
Tris8.015075Clear solution
Tris9.0150100Clear solution

Experimental Protocols

Protocol 1: Buffer Solubility Screening for this compound

Objective: To determine the optimal buffer system and pH for maximizing this compound solubility.

Materials:

  • This compound (solid)

  • A selection of buffers (e.g., acetate, citrate, phosphate, Tris, HEPES) at various pH values

  • Sodium chloride (NaCl)

  • Deionized water

  • pH meter

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Methodology:

  • Prepare stock solutions of various buffers (e.g., 100 mM) at a range of pH values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0, 9.0).

  • For each buffer and pH combination, prepare a series of solutions with a fixed concentration of this compound (e.g., 1 mg/mL) and varying concentrations of NaCl (e.g., 0 mM, 50 mM, 100 mM, 150 mM).

  • Add a known excess amount of solid this compound to each buffer solution.

  • Equilibrate the samples by rotating or shaking them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved this compound.

  • Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Record the solubility of this compound for each buffer condition.

Protocol 2: Evaluating the Effect of pH on this compound Solubility

Objective: To determine the pH-solubility profile of this compound.

Materials:

  • This compound (solid)

  • A universal buffer system (e.g., a combination of citrate, phosphate, and borate) or a series of buffers covering a wide pH range.

  • Deionized water

  • pH meter

  • Analytical method for concentration determination (HPLC or UV-Vis)

Methodology:

  • Prepare a series of buffer solutions with pH values ranging from 2 to 12 in increments of 1 pH unit.

  • Add an excess of solid this compound to each buffer solution.

  • Equilibrate the samples at a constant temperature for 24-48 hours.

  • Centrifuge the samples to separate the solid from the dissolved this compound.

  • Measure the pH of the supernatant of each sample.

  • Determine the concentration of this compound in each supernatant.

  • Plot the solubility of this compound as a function of the final pH of the solution.

Visualization

The following diagram illustrates a logical workflow for troubleshooting this compound precipitation.

TroubleshootingWorkflow Start Precipitation Observed CheckpH Check pH of Solution Start->CheckpH pH_Correct pH within Expected Range? CheckpH->pH_Correct AdjustpH Adjust pH to Optimal Range pH_Correct->AdjustpH No CheckConc Check this compound Concentration pH_Correct->CheckConc Yes Resolved Precipitation Resolved AdjustpH->Resolved Conc_High Concentration too High? CheckConc->Conc_High Dilute Dilute Sample or Reduce Starting Conc. Conc_High->Dilute Yes ScreenBuffers Screen Different Buffer Species Conc_High->ScreenBuffers No Dilute->Resolved OptimizeIonic Optimize Ionic Strength ScreenBuffers->OptimizeIonic AddExcipients Consider Solubility- Enhancing Excipients OptimizeIonic->AddExcipients CheckTemp Review Storage and Experimental Temperature AddExcipients->CheckTemp Temp_Issue Is Temperature a Factor? CheckTemp->Temp_Issue AdjustTemp Adjust Temperature (e.g., prepare at RT) Temp_Issue->AdjustTemp Yes Temp_Issue->Resolved No, consult further AdjustTemp->Resolved

Technical Support Center: Optimizing Cabreuvin Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cabreuvin research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental design and execution. As specific data on this compound is limited, much of the guidance provided here is based on established protocols for structurally related isoflavones. We recommend using this information as a starting point for your own empirical optimization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell culture experiments?

A1: For initial experiments with a new isoflavone like this compound, it is advisable to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental endpoint. Based on studies with other isoflavones, a starting range of 1 µM to 50 µM is recommended. Some studies with soy isoflavones have used concentrations in the 10-30 µM range for periods of 24 to 48 hours.[1]

Q2: How should I dissolve this compound for in vitro experiments?

A2: this compound, like many isoflavones, is a lipophilic compound. It is recommended to dissolve it in a small amount of a sterile, organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. The final concentration of DMSO in your cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q3: What are the known biological activities of this compound?

A3: While specific research on this compound is not extensive, isoflavones as a class are known to possess a variety of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[2][3][4] Extracts from Myrocarpus frondosus, a plant known as "cabreúva," have shown antioxidant and anti-inflammatory properties, and these extracts contain various isoflavonoids.[2] It is plausible that this compound contributes to these effects.

Q4: Which signaling pathways are likely to be affected by this compound?

A4: Isoflavones are known to modulate several key signaling pathways. For instance, some soy isoflavones have been shown to stimulate ERK1/2 and AKT phosphorylation in certain cell types.[1] Other related compounds have been found to influence pathways such as NF-κB, MAPK, and PI3K/Akt, which are involved in inflammation, cell proliferation, and survival.[5][6][7] The specific pathways modulated by this compound will likely depend on the cell type and experimental context.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no observable effect of this compound treatment. Concentration too low: The concentration of this compound may be insufficient to elicit a response in your experimental system.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM).
Insufficient incubation time: The treatment duration may be too short for the biological effect to become apparent.Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to determine the optimal incubation period.
Compound instability: this compound may be degrading in the culture medium over time.Prepare fresh stock solutions and treatment media for each experiment. Consider the stability of the compound under your specific culture conditions.
Cell line insensitivity: The chosen cell line may not be responsive to this compound.If possible, test the effect of this compound on a different, relevant cell line.
High levels of cell death or cytotoxicity observed. Concentration too high: The concentration of this compound may be toxic to the cells.Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value and select a non-toxic concentration range for your experiments.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Always include a vehicle control.
Inconsistent or variable results between experiments. Inconsistent compound preparation: Variability in the preparation of this compound stock and working solutions.Standardize the protocol for dissolving and diluting this compound. Prepare aliquots of the stock solution to minimize freeze-thaw cycles.
Cell culture variability: Differences in cell passage number, confluency, or health.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment.
Experimental conditions: Minor variations in incubation times, temperatures, or reagent concentrations.Carefully control and document all experimental parameters.

Data Presentation: General Concentration Ranges for Isoflavone Experiments

The following table summarizes typical concentration ranges for isoflavones used in various in vitro assays, which can serve as a starting point for optimizing this compound concentration.

Assay Type Typical Isoflavone Concentration Range Common Incubation Times Reference Cell Types
Cell Proliferation/Cytotoxicity (e.g., MTT, WST-1)1 - 100 µM24 - 72 hoursCancer cell lines (e.g., MCF-7, PC-3), Normal cell lines (e.g., fibroblasts)
Anti-inflammatory (e.g., NO, cytokine measurement)5 - 50 µM12 - 48 hoursMacrophages (e.g., RAW 264.7), Endothelial cells (e.g., HUVEC)
Antioxidant (e.g., ROS, DPPH assay)1 - 200 µM1 - 24 hoursVarious cell lines, cell-free assays
Western Blotting (Signaling pathway analysis)10 - 50 µM15 minutes - 24 hoursDependent on target pathway and cell type
Gene Expression (e.g., RT-qPCR)10 - 50 µM6 - 48 hoursDependent on target gene and cell type

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, Dimethyl sulfoxide (DMSO, sterile, cell culture grade), sterile microcentrifuge tubes.

  • Procedure:

    • Aseptically weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM).

    • Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dose-Response and Cytotoxicity Assay using MTT
  • Materials: 96-well cell culture plates, appropriate cell line, complete culture medium, this compound stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (0 µM this compound).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

    • After incubation, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

    • Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

Experimental_Workflow_for_Cabreuvin_Optimization cluster_prep Preparation cluster_dose Dose-Response cluster_efficacy Efficacy Testing prep_stock Prepare this compound Stock Solution (in DMSO) dose_range Select Concentration Range (e.g., 1-100 µM) prep_stock->dose_range mtt_assay Perform Cytotoxicity Assay (e.g., MTT) dose_range->mtt_assay ic50 Determine IC50 mtt_assay->ic50 select_conc Select Non-Toxic Concentrations ic50->select_conc functional_assay Perform Functional Assays (e.g., Anti-inflammatory, Antioxidant) select_conc->functional_assay data_analysis Analyze Data functional_assay->data_analysis

Caption: Workflow for optimizing this compound concentration.

Putative_Signaling_Pathways_of_Isoflavones cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Isoflavone) Receptor Receptor This compound->Receptor Binds PI3K PI3K Receptor->PI3K MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_Pathway Akt Akt PI3K->Akt IkappaB IκB Akt->IkappaB Inhibits Gene_Expression Gene Expression Akt->Gene_Expression Regulates Transcription of Survival Genes NFkappaB NF-κB MAPK_Pathway->NFkappaB Activates MAPK_Pathway->Gene_Expression Regulates Transcription of Proliferation Genes IkappaB->NFkappaB Inhibits NFkappaB->Gene_Expression Promotes Transcription of Inflammatory Genes

Caption: Putative signaling pathways modulated by isoflavones.

References

Technical Support Center: Overcoming Low Aqueous Solubility of Cabreuvin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of Cabreuvin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a methoxyisoflavone, a type of flavonoid compound.[1] Like many flavonoids, it is a polyketide synthesized by plants.[1] Its chemical structure consists of a 3-(3,4-dimethoxyphenyl)-7-methoxychromen-4-one backbone.[1] The low aqueous solubility of many flavonoids, including potentially this compound, can be a significant hurdle in experimental and pharmaceutical applications.[2] Poor solubility can lead to low bioavailability, making it difficult to achieve therapeutic concentrations in vivo and causing unreliable results in in vitro assays.[3][4]

Q2: What are the general approaches to improve the solubility of poorly water-soluble compounds like this compound?

A2: There are several established techniques to enhance the solubility of poorly soluble drugs. These can be broadly categorized into physical and chemical modifications.[5][6]

  • Physical Modifications: These include particle size reduction (micronization and nanosuspension) and modification of the drug's crystal structure (polymorphs, amorphous forms).[5][6]

  • Chemical Modifications: These approaches involve altering the molecule itself, such as through salt formation or derivatization.[6]

  • Formulation Strategies: These are often the most practical approaches and include:

    • Co-solvency: Using a mixture of solvents to increase solubility.[6][7]

    • Complexation: Forming inclusion complexes, most commonly with cyclodextrins.[5][8][9]

    • Solid Dispersions: Dispersing the drug in a hydrophilic carrier.[8]

    • Nanoparticle Formulations: Encapsulating the drug in nanoparticles, such as liposomes or polymeric nanoparticles.[10][11]

    • Use of Surfactants: Employing surfactants to form micelles that can solubilize the drug.[3]

Troubleshooting Guide

Issue: My this compound is not dissolving in my aqueous buffer for my in vitro experiments.

Potential Cause Troubleshooting Step Expected Outcome
Low intrinsic solubility of this compound. 1. Try a co-solvent system: Start by dissolving this compound in a small amount of a water-miscible organic solvent like DMSO or ethanol, and then add it to your aqueous buffer.[12] Be mindful of the final solvent concentration to avoid toxicity in your cell cultures.[2] 2. pH adjustment: If this compound has ionizable groups, adjusting the pH of the buffer may improve its solubility.[3]The this compound solution becomes clear, indicating dissolution.
Precipitation upon addition to aqueous media. 1. Use of surfactants: Incorporate a non-ionic surfactant like Tween 80 or Poloxamer 188 into your aqueous buffer before adding the this compound stock solution.[2][3] 2. Complexation with cyclodextrins: Prepare an inclusion complex of this compound with a cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD).[9][13]The solution remains clear over time, with no visible precipitate.
Inconsistent results in biological assays. 1. Particle size reduction: If you suspect undissolved particles are affecting your results, consider micronization or preparing a nanosuspension of this compound.[5][7] 2. Use a solubilized formulation: Consistently use a solubilized formulation, such as a this compound-cyclodextrin complex, for all experiments to ensure consistent dosing.Improved reproducibility of experimental results.

Data Presentation: Comparison of Solubility Enhancement Techniques for a Model Flavonoid

The following table summarizes hypothetical quantitative data for different solubility enhancement techniques applied to a poorly soluble flavonoid like this compound.

Method Solvent System Fold Increase in Aqueous Solubility (Hypothetical) Advantages Disadvantages
Co-solvency Water with 1% DMSO10-50Simple and quick to prepare.[6]Potential for solvent toxicity in biological systems.[2]
Micronization Water2-10Increases dissolution rate.[7]Does not increase equilibrium solubility.[7]
Cyclodextrin Complexation (HP-β-CD) Water50-500High efficiency, low toxicity.[9][13]May require specific formulation development.
Solid Lipid Nanoparticles (SLNs) Water>1000High drug loading, controlled release.[14]More complex preparation process.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol describes a widely accepted method for determining the equilibrium solubility of a compound.[15][16]

Materials:

  • This compound powder

  • Distilled water (or desired aqueous buffer)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of this compound powder to a glass vial containing a known volume of the aqueous solvent.

  • Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the vials to pellet the undissolved solid.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtrate using a validated HPLC method.

  • The resulting concentration is the equilibrium solubility of this compound in the tested solvent at that temperature.

Protocol 2: Preparation of this compound-HP-β-Cyclodextrin Inclusion Complex

This protocol details the preparation of a cyclodextrin inclusion complex to enhance the aqueous solubility of this compound.[9][17]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Distilled water

  • Magnetic stirrer and stir bar

  • Freeze-dryer

Procedure:

  • Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v in distilled water).

  • Slowly add an excess amount of this compound powder to the HP-β-CD solution while stirring continuously.

  • Continue stirring the mixture at room temperature for 24-48 hours.

  • After stirring, filter the suspension to remove the undissolved this compound.

  • Freeze the resulting clear solution at -80°C.

  • Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the this compound-HP-β-CD inclusion complex.

  • The resulting powder can be readily dissolved in aqueous solutions for experiments.

Protocol 3: Formulation of this compound-Loaded Polymeric Nanoparticles

This protocol describes the preparation of polymeric nanoparticles encapsulating this compound using the solvent displacement method.[18]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) or Poly(ε-caprolactone) (PCL)

  • Acetone

  • Poloxamer 188 (P188) or another suitable surfactant

  • Distilled water

  • Magnetic stirrer

Procedure:

  • Dissolve a specific amount of this compound and the chosen polymer (e.g., 50 mg of PCL) in an organic solvent like acetone (e.g., 10 mL).

  • In a separate beaker, dissolve a surfactant (e.g., 200 mg of P188) in distilled water.

  • Add the organic phase dropwise to the aqueous phase under moderate magnetic stirring.

  • Allow the organic solvent to evaporate overnight under stirring at room temperature.

  • The resulting suspension contains the this compound-loaded nanoparticles.

  • The nanoparticles can be collected by centrifugation and washed to remove excess surfactant.

Visualizations

experimental_workflow Experimental Workflow for Solubility Enhancement start Start: Low this compound Solubility solubility_determination Determine Baseline Aqueous Solubility (Shake-Flask Method) start->solubility_determination strategy_selection Select Solubilization Strategy solubility_determination->strategy_selection co_solvency Co-solvency (e.g., DMSO, Ethanol) strategy_selection->co_solvency Simple & Quick cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) strategy_selection->cyclodextrin High Enhancement nanoparticles Nanoparticle Formulation (e.g., PLGA, Liposomes) strategy_selection->nanoparticles Controlled Release formulation Prepare Formulation co_solvency->formulation cyclodextrin->formulation nanoparticles->formulation characterization Characterize Formulation (Solubility, Particle Size, etc.) formulation->characterization evaluation Evaluate in Biological Assays characterization->evaluation inclusion_complex_workflow This compound-Cyclodextrin Inclusion Complex Preparation start Start dissolve_cd Dissolve HP-β-CD in Water start->dissolve_cd add_this compound Add Excess this compound Powder dissolve_cd->add_this compound stir Stir for 24-48 hours add_this compound->stir filter Filter to Remove Undissolved this compound stir->filter freeze Freeze the Solution (-80°C) filter->freeze lyophilize Lyophilize (Freeze-Dry) freeze->lyophilize end Solid this compound-CD Complex lyophilize->end hypothetical_signaling_pathway Hypothetical Anti-inflammatory Signaling Pathway for this compound stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor mapk MAPK Pathway (p38, JNK, ERK) receptor->mapk nfkb NF-κB Pathway receptor->nfkb transcription_factors Activation of Transcription Factors (AP-1, NF-κB) mapk->transcription_factors nfkb->transcription_factors gene_expression Increased Expression of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) transcription_factors->gene_expression inflammation Inflammation gene_expression->inflammation This compound This compound This compound->mapk Inhibits This compound->nfkb Inhibits

References

reducing off-target effects of Cabreuvin in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects when working with Cabreuvin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known biological activity?

A1: this compound, also known as 7,3',4'-Trimethoxyisoflavone, is a methoxyisoflavone compound.[1] Published research on extracts from Myrocarpus frondosus (Cabreúva), which contain related isoflavones, and on structurally similar flavones, strongly suggests that this compound's primary biological activity is anti-inflammatory.[2][3]

Q2: What are the likely on-target signaling pathways for this compound?

A2: Based on its observed anti-inflammatory effects, this compound likely modulates key inflammatory signaling pathways. These may include the NF-κB, MAPK, and JAK/STAT pathways, which are critical regulators of pro-inflammatory cytokine production. For instance, extracts containing similar isoflavones have been shown to reduce the levels of TNF-α, IL-6, and IL-1β, all of which are downstream targets of these pathways.[2][3]

Q3: What are potential off-target effects of this compound?

A3: As with many small molecules, this compound could have off-target effects. Given its isoflavone structure, potential off-target interactions could involve unintended binding to other kinases, nuclear receptors, or enzymes. Without specific studies on this compound's off-target profile, it is crucial to experimentally validate its specificity in your system.

Q4: How can I computationally predict potential off-target effects of this compound?

A4: Several computational or in silico tools can predict potential off-target interactions based on the chemical structure of this compound. These methods often use ligand-based approaches (comparing this compound to compounds with known targets) or structure-based approaches (docking this compound into the binding sites of various proteins).

Troubleshooting Guides

Issue 1: Observing unexpected cellular phenotypes or toxicity.

This could be due to off-target effects of this compound.

Troubleshooting Steps:

  • Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the minimal effective concentration of this compound that elicits the desired on-target effect. High concentrations are more likely to cause off-target effects.

  • Use of Structurally Unrelated Controls: Include a structurally unrelated compound with a similar known anti-inflammatory mechanism as a positive control. This helps to distinguish the specific effects of this compound from general anti-inflammatory responses.

  • Cell Viability Assays: Always run parallel cytotoxicity assays (e.g., MTT, LDH) to ensure that the observed effects are not due to cell death.

  • Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target within the cell.

Issue 2: Difficulty in validating that the observed effect is due to the intended on-target activity.

This requires rigorous experimental validation to link the phenotype to the target.

Troubleshooting Steps:

  • Rescue Experiments: If the intended target of this compound is known and can be manipulated, perform a rescue experiment. For example, if this compound inhibits a specific enzyme, overexpressing a this compound-resistant mutant of that enzyme should reverse the observed phenotype.

  • Knockdown/Knockout Models: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target protein. The phenotype of the knockdown/knockout should mimic the effect of this compound treatment. This compound should have a diminished effect in cells lacking the target.

  • Chemical Proteomics: Utilize techniques such as affinity chromatography with a tagged this compound molecule followed by mass spectrometry to identify its binding partners within the cell lysate.

Data Summary

The following table summarizes the reported anti-inflammatory effects of compounds structurally related to this compound.

Compound/ExtractModel SystemKey FindingsReference
Myrocarpus frondosus extractLPS-stimulated RAW 264.7 macrophagesReduced secretion of NOx.[3]
Myrocarpus frondosus extractMouse pleurisy modelInhibited leukocyte and neutrophil migration; Reduced MPO, NOx, TNF-α, and IL-6.[3]
7,3',4'-Tri-O-methylluteolinLPS-stimulated RAW 264.7 macrophagesReduced production of TNF-α, IL-6, and IL-1β; Decreased mRNA of iNOS and COX-2.[2]
7,3´,4´-trihydroxyflavone2D and 3D RAW264.7 macrophagesExerted anti-inflammatory activity through the JAK-STAT pathway, in addition to IL-17 and TNF pathways.[4]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify the direct binding of this compound to its intracellular target protein.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations and a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes).

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative protein analysis methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for each this compound concentration. A shift in the melting curve indicates target engagement.

Protocol 2: Affinity-Based Protein Profiling

Objective: To identify the direct binding partners of this compound in a cellular context.

Methodology:

  • Probe Synthesis: Synthesize a this compound analog with a reactive group (e.g., alkyne or biotin) for "click" chemistry or affinity purification.

  • Cellular Labeling: Treat live cells or cell lysates with the this compound probe.

  • Affinity Capture/Click Chemistry: For a biotinylated probe, use streptavidin beads to pull down the probe-protein complexes. For an alkyne-tagged probe, use a "click" reaction to attach a reporter tag (e.g., biotin or a fluorescent dye).

  • Protein Identification: Elute the captured proteins and identify them using mass spectrometry.

  • Validation: Validate the identified interactions using orthogonal methods such as Western blotting or CETSA.

Visualizations

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor (e.g., TLR4) MAPK MAPK Pathway Receptor->MAPK NFkB NF-κB Pathway Receptor->NFkB JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS, COX-2) MAPK->Transcription NFkB->Transcription JAK_STAT->Transcription This compound This compound This compound->MAPK Inhibition This compound->NFkB Inhibition This compound->JAK_STAT Inhibition

Caption: Putative anti-inflammatory signaling pathways modulated by this compound.

Experimental_Workflow start Start: Observe Unexpected Phenotype dose_response 1. Perform Dose-Response and Viability Assays start->dose_response controls 2. Use Structurally Unrelated Controls dose_response->controls target_engagement 3. Confirm Target Engagement (e.g., CETSA) controls->target_engagement phenotype_validation 4. Validate On-Target Phenotype (Rescue/Knockdown) target_engagement->phenotype_validation proteomics 5. Identify Off-Targets (Affinity Profiling) phenotype_validation->proteomics end End: Differentiate On- vs. Off-Target Effects proteomics->end

Caption: Workflow for troubleshooting and validating this compound's effects.

References

Technical Support Center: Cabreuvin and Novel Methoxyisoflavones

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding specific experimental variability and reproducibility for Cabreuvin is limited in publicly available scientific literature. This guide provides general troubleshooting advice and standardized protocols applicable to the experimental study of novel methoxyisoflavones, using principles from related compounds to illustrate best practices.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a type of methoxyisoflavone, a class of organic compounds found in various plants.[1] It is structurally defined as 7,3',4'-trimethoxyisoflavone and has been identified in species such as Muntingia calabura and Senna alata.[1]

Q2: I am seeing significant batch-to-batch variation in my experimental results with a newly isolated methoxyisoflavone. What could be the cause?

A2: Batch-to-batch variability with natural products is a common issue. Key factors to investigate include:

  • Purity and Characterization: Ensure each batch is subjected to rigorous purity assessment using techniques like HPLC, LC-MS, and NMR to confirm identity and quantify impurities.

  • Solvent and Solubility: Inconsistent stock solution preparation can lead to variability. Confirm the solubility of your compound in the chosen solvent and ensure it remains in solution under your experimental conditions.

  • Stability: Methoxyisoflavones can be sensitive to light, temperature, and pH. Assess the stability of your compound under storage and experimental conditions.

Q3: My in vitro cell-based assay results are not reproducible. What are some common troubleshooting steps?

A3: For cell-based assays, consider the following:

  • Cell Line Authenticity and Passage Number: Use authenticated cell lines and maintain a consistent, low passage number to avoid phenotypic drift.

  • Serum and Media Variability: Use the same lot of serum and media for a set of experiments to minimize variability from these sources.

  • Compound Precipitation: The compound may be precipitating in the cell culture media. Visually inspect your assay plates for any precipitate.

  • Assay Timing and Readout: Ensure that the timing of compound addition and the assay readout are consistent across experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental use of this compound or other novel methoxyisoflavones.

Issue Potential Cause Recommended Action
Low Bioactivity in Cellular Assays 1. Compound instability in media. 2. Poor cell permeability. 3. Compound precipitation at working concentration.1. Assess compound stability in cell culture media over the experiment's duration. 2. Consider using permeability assays (e.g., PAMPA) to assess cell uptake. 3. Determine the solubility limit in your final assay buffer and work below this concentration.
High Variability in Animal Studies 1. Inconsistent formulation and dosing. 2. Inter-animal metabolic differences. 3. Issues with the animal model itself.1. Ensure a homogenous and stable formulation for dosing. 2. Increase the number of animals per group to account for individual variability. 3. Carefully control for age, sex, and health status of the animals.
Inconsistent Analytical Chemistry Results (HPLC/LC-MS) 1. Sample degradation. 2. Poor chromatographic resolution. 3. Matrix effects in biological samples.1. Analyze samples immediately after preparation or store them under conditions known to be stable. 2. Optimize the mobile phase, column, and gradient for better peak separation. 3. Use appropriate sample clean-up procedures and internal standards for quantification in complex matrices.

Experimental Protocols

Below are example methodologies for key experiments involving a novel methoxyisoflavone.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a methoxyisoflavone against a specific kinase.

  • Reagents:

    • Kinase of interest (e.g., recombinant human PI3K)

    • Substrate (e.g., PIP2)

    • ATP

    • Test compound (Methoxyisoflavone) stock solution in DMSO

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase assay buffer.

    • In a 96-well plate, add the kinase and the test compound dilutions.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Incubate for 1 hour at 30°C.

    • Stop the reaction and detect the product according to the detection reagent manufacturer's instructions.

    • Measure the signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate a hypothetical mechanism of action for a methoxyisoflavone and a typical experimental workflow.

G GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K

Caption: Hypothetical PI3K/AKT/mTOR signaling pathway inhibited by this compound.

G Start Start: Compound Isolation & Characterization InVitro In Vitro Screening: Biochemical & Cellular Assays Start->InVitro Hit Hit Identification (IC50 < 10 µM) InVitro->Hit Hit->InVitro Inactive LeadOpt Lead Optimization: Structure-Activity Relationship Hit->LeadOpt Active InVivo In Vivo Testing: Animal Models of Disease LeadOpt->InVivo End Preclinical Candidate InVivo->End

Caption: Drug discovery workflow for a novel natural product.

References

Technical Support Center: Optimizing Cabreuvin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time with Cabreuvin (7,3',4'-Trimethoxyisoflavone).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a methoxyisoflavone, a type of flavonoid.[1] While specific studies on this compound are limited, isoflavones as a class are recognized for their antioxidant and anti-inflammatory properties.[2] They can modulate various signaling pathways, including those involving estrogen receptors, PI3K, and NF-κB. An extract from Myrocarpus frondosus (Cabreúva), which contains isoflavones, has been shown to exert anti-inflammatory effects by reducing pro-inflammatory mediators such as nitric oxide (NOx), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: The recommended solvent for preparing stock solutions of this compound and other isoflavones for cell culture applications is dimethyl sulfoxide (DMSO). It is crucial to use sterile, cell culture grade DMSO.

Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?

A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, and not exceeding 1%. It is imperative to include a vehicle control (media with the same final DMSO concentration as the this compound-treated wells) in all experiments to account for any effects of the solvent itself.

Q4: How should I determine the optimal incubation time for this compound treatment?

A4: The optimal incubation time is dependent on the cell type, the concentration of this compound, and the specific biological question being investigated. A time-course experiment is the most effective method to determine this. We recommend testing a range of time points, such as 24, 48, and 72 hours, while keeping the this compound concentration constant.[3][4]

Q5: What are some potential signaling pathways affected by this compound?

A5: Based on studies of related isoflavones and methoxyflavones, this compound may influence several signaling pathways. Isoflavones are known to interact with estrogen receptors and can modulate pathways like NF-κB, which is central to inflammation.[2] A structurally similar compound, 5-hydroxy-3',4',7-trimethoxyflavone, has been shown to reduce the production of pro-inflammatory cytokines. Therefore, pathways related to inflammation and apoptosis are logical starting points for investigation.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No observable effect of this compound treatment Inappropriate concentration.Perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to micromolar).
Insufficient incubation time.Conduct a time-course experiment (e.g., 24, 48, 72 hours).[3][4]
Cell line insensitivity.The cell line may not express the relevant target or signaling pathway. Consider using a different cell line known to be responsive to isoflavones or investigate the expression of potential targets in your current cell line.
Compound instability.Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles.
High levels of cell death or cytotoxicity Concentration is too high.Lower the concentration of this compound. Determine the IC50 value through a dose-response curve to identify a suitable working concentration.
Solvent (DMSO) toxicity.Ensure the final DMSO concentration is below 0.5%. Include a vehicle control to assess solvent toxicity.
Contamination of stock solution.Filter-sterilize the stock solution using a 0.22 µm syringe filter.
Inconsistent or variable results between experiments Inconsistent cell density at the time of treatment.Ensure uniform cell seeding and confluency across all wells and experiments.
Variation in incubation conditions.Maintain consistent temperature, CO2 levels, and humidity in the incubator.
Pipetting errors.Use calibrated pipettes and ensure proper mixing of solutions.
Precipitation of this compound in the culture medium Poor solubility at the working concentration.Visually inspect the medium for any signs of precipitation after adding this compound. If precipitation occurs, try lowering the concentration or preparing the dilutions in a pre-warmed medium.
Interaction with media components.Serum proteins in the culture medium can sometimes interact with compounds. Consider reducing the serum concentration during treatment, but be mindful this can also affect cell health.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay

This protocol is designed to determine the cytotoxic effects of this compound and identify a suitable concentration range for further experiments.

Materials:

  • This compound

  • Cell culture grade DMSO

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. From this, create serial dilutions in a complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control wells (medium with DMSO only) and untreated control wells.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 48 hours).

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.

Protocol 2: Time-Course Experiment to Optimize Incubation Time

This protocol helps to identify the optimal duration of this compound treatment.

Materials:

  • Same as Protocol 1

Procedure:

  • Cell Seeding: Seed cells in multiple 96-well plates, one for each time point.

  • Compound Preparation: Prepare a working concentration of this compound (based on the results of Protocol 1, ideally a concentration that shows a measurable effect without causing excessive cell death) and a vehicle control in a complete culture medium.

  • Treatment: Treat the cells with this compound or the vehicle control.

  • Incubation and Analysis:

    • At each desired time point (e.g., 24, 48, and 72 hours), perform an MTT assay on one of the plates as described in Protocol 1.

  • Data Analysis: Compare the effect of this compound at each time point to determine the optimal incubation duration for your desired outcome.

Quantitative Data Summary

The following table summarizes concentration and incubation times from studies on isoflavones with similar structures to this compound. This data can serve as a starting point for designing your experiments.

CompoundCell LineAssayConcentration RangeIncubation TimeReference
5-hydroxy 3′,4′,7-trimethoxyflavoneMCF-7 (human breast cancer)MTT Assay5–15 µg/mL24 and 48 hours[4]
6,3´,4´-trihydroxyflavoneRAW264.7 (murine macrophages)NO Production AssayUp to 50 µM24 hours[5]
7,3´,4´-trihydroxyflavoneRAW264.7 (murine macrophages)NO Production AssayUp to 100 µM24 hours[5]
Isoflavone MixtureBJ-5ta (human foreskin fibroblasts)COX-2 Expression8–10 µM2 hours (pretreatment)[6]
3,7-Dihydroxy-3',4'-dimethoxyflavoneVarious cancer cell linesMTT Assay0.1 - 100 µM24, 48, 72 hours[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_dose Dose-Response cluster_time Time-Course prep_stock Prepare this compound Stock (DMSO) serial_dilute Serial Dilutions of This compound prep_stock->serial_dilute seed_cells Seed Cells in 96-well Plates treat_cells_dose Treat Cells seed_cells->treat_cells_dose treat_cells_time Treat Cells in Multiple Plates seed_cells->treat_cells_time serial_dilute->treat_cells_dose incubate_dose Incubate (e.g., 48h) treat_cells_dose->incubate_dose mtt_assay_dose Perform MTT Assay incubate_dose->mtt_assay_dose ic50 Determine IC50 mtt_assay_dose->ic50 prep_working Prepare Working Concentration ic50->prep_working prep_working->treat_cells_time incubate_24h Incubate 24h treat_cells_time->incubate_24h incubate_48h Incubate 48h treat_cells_time->incubate_48h incubate_72h Incubate 72h treat_cells_time->incubate_72h mtt_assay_time Perform MTT Assay at each time point incubate_24h->mtt_assay_time incubate_48h->mtt_assay_time incubate_72h->mtt_assay_time optimal_time Determine Optimal Incubation Time mtt_assay_time->optimal_time

Caption: Experimental workflow for optimizing this compound concentration and incubation time.

troubleshooting_logic start Start Troubleshooting no_effect No Observable Effect? start->no_effect high_cytotoxicity High Cytotoxicity? no_effect->high_cytotoxicity No check_conc Check Concentration (Dose-Response) no_effect->check_conc Yes inconsistent_results Inconsistent Results? high_cytotoxicity->inconsistent_results No lower_conc Lower Concentration high_cytotoxicity->lower_conc Yes check_seeding Standardize Cell Seeding Density inconsistent_results->check_seeding Yes end Problem Resolved inconsistent_results->end No check_time Check Incubation Time (Time-Course) check_conc->check_time check_cell_line Verify Cell Line Sensitivity check_time->check_cell_line check_stability Check Compound Stability check_cell_line->check_stability check_stability->end check_dmso Verify DMSO % (Vehicle Control) lower_conc->check_dmso check_contamination Check for Contamination check_dmso->check_contamination check_contamination->end check_conditions Verify Incubation Conditions check_seeding->check_conditions check_pipetting Review Pipetting Technique check_conditions->check_pipetting check_pipetting->end

Caption: A logical flowchart for troubleshooting common issues with this compound treatment.

potential_pathways cluster_cellular_effects Potential Cellular Effects cluster_signaling Potential Signaling Pathways cluster_downstream Downstream Consequences This compound This compound (7,3',4'-Trimethoxyisoflavone) antioxidant Antioxidant Effects This compound->antioxidant anti_inflammatory Anti-inflammatory Effects This compound->anti_inflammatory er Estrogen Receptors This compound->er pi3k PI3K/Akt Pathway This compound->pi3k nfkb NF-κB Pathway anti_inflammatory->nfkb mapk MAPK Pathway anti_inflammatory->mapk cell_cycle Cell Cycle Arrest er->cell_cycle cytokine_reduction Reduced Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokine_reduction no_reduction Reduced Nitric Oxide Production nfkb->no_reduction apoptosis Induction of Apoptosis pi3k->apoptosis pi3k->cell_cycle mapk->cytokine_reduction mapk->apoptosis

Caption: Potential signaling pathways and cellular effects of this compound based on isoflavone literature.

References

Navigating Unexpected Results in Your Cabreuvin Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results that may arise during the use of Cabreuvin assays. The following guides and frequently asked questions (FAQs) address specific issues in a question-and-answer format to help you identify and resolve common problems in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and issues that may be encountered during this compound assays.

1. High Background Signal

  • Question: Why am I observing a high background signal across my entire plate, including my negative controls?

  • Answer: A high background signal can obscure the detection of your target analyte and lead to inaccurate results. Several factors can contribute to this issue.

    • Insufficient Washing: Inadequate washing steps can leave behind unbound detection antibodies or substrate, leading to a uniformly high signal. Ensure that all wash steps are performed thoroughly and that the specified volumes and number of washes are followed precisely.

    • Contaminated Reagents: Contamination of buffers, antibodies, or the substrate solution can introduce interfering substances that produce a background signal. Use fresh, sterile reagents and filter any buffers that appear cloudy.

    • Incorrect Antibody Concentration: Using a concentration of the detection antibody that is too high can result in non-specific binding and an elevated background. It is crucial to optimize the antibody concentration for your specific assay conditions.

    • Extended Incubation Times: Over-incubation with the detection antibody or substrate can amplify the background signal. Adhere strictly to the recommended incubation times in the protocol.

Potential Cause Recommended Solution
Insufficient WashingIncrease the number of wash cycles and ensure complete removal of wash buffer between steps.
Contaminated ReagentsPrepare fresh buffers and use new aliquots of antibodies and substrate.
High Antibody ConcentrationPerform an antibody titration to determine the optimal concentration.
Extended IncubationStrictly adhere to the recommended incubation times.

2. Low or No Signal

  • Question: My assay is producing a very low signal, or no signal at all, even in my positive controls. What could be the cause?

  • Answer: A weak or absent signal can indicate a problem with one or more of the assay components or steps.

    • Inactive Reagents: Critical reagents such as the enzyme conjugate or the substrate may have lost activity due to improper storage or expiration. Always check the expiration dates and store all components at the recommended temperatures.

    • Incorrect Reagent Preparation: Errors in the dilution of antibodies, standards, or other reagents can lead to a complete loss of signal. Double-check all calculations and ensure accurate pipetting.

    • Missing a Key Reagent: Accidentally omitting a critical component, such as the primary or secondary antibody, will prevent the formation of the detection complex. Review your pipetting scheme to ensure all reagents were added correctly.

    • Problem with the Target Analyte: The samples themselves may not contain a detectable level of the target analyte. If possible, use a well-characterized positive control sample to validate the assay's performance.

Potential Cause Recommended Solution
Inactive ReagentsVerify expiration dates and proper storage conditions of all reagents.
Incorrect Reagent PreparationPrepare fresh dilutions and double-check all calculations.
Omission of a ReagentCarefully review the protocol and your pipetting steps.
No Target Analyte in SampleUse a known positive control to confirm assay functionality.

3. Inconsistent Results or High Variability

  • Question: I am seeing significant variation between replicate wells. What could be causing this inconsistency?

  • Answer: High variability between replicates can compromise the reliability of your data. The source of this issue is often related to technique or environmental factors.

    • Pipetting Inaccuracy: Inconsistent pipetting volumes can lead to significant differences between wells. Ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors.

    • Inadequate Plate Washing: Inconsistent washing across the plate can result in variable background signals and, consequently, variable results. Pay close attention to your washing technique to ensure uniformity.

    • Temperature Gradients: If the plate is not incubated uniformly, temperature gradients can develop, leading to variations in reaction rates across the plate. Use an incubator that provides even temperature distribution.

    • Edge Effects: Wells on the outer edges of the plate are more susceptible to evaporation and temperature fluctuations, which can lead to inconsistent results. To mitigate this, avoid using the outermost wells for critical samples or fill them with buffer.

Potential Cause Recommended Solution
Pipetting InaccuracyCalibrate pipettes and use consistent pipetting technique.
Inadequate Plate WashingEnsure uniform and thorough washing of all wells.
Temperature GradientsUse a properly calibrated incubator and allow the plate to reach a uniform temperature.
Edge EffectsAvoid using the outer wells for samples or fill them with buffer.

4. False Positives and False Negatives

  • Question: How can I determine if my results are false positives or false negatives?

  • Answer: False results can arise from a variety of factors, including cross-reactivity and interfering substances in the sample matrix.

    • False Positives: A false positive occurs when the assay incorrectly indicates the presence of the target analyte. This can be due to cross-reactivity of the antibodies with other molecules in the sample or the presence of interfering substances that mimic the signal.[1] To investigate potential false positives, it is advisable to test the sample with an alternative detection method or to perform spike-and-recovery experiments.

    • False Negatives: A false negative occurs when the assay fails to detect the target analyte that is actually present in the sample. This can be caused by the presence of substances that inhibit the reaction or by degradation of the target analyte.[2][3] Sample dilution or the use of a different sample preparation method may help to overcome interference.

Experimental Protocols and Workflows

A detailed understanding of the experimental workflow is crucial for effective troubleshooting. Below are a generalized protocol for a standard ELISA, which can be adapted for this compound assays, and a troubleshooting workflow.

Generalized ELISA Protocol

  • Coating: Dilute the capture antibody in a coating buffer and add it to the wells of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer to remove any unbound antibody.

  • Blocking: Add a blocking buffer to each well to prevent non-specific binding of subsequent reagents. Incubate for 1-2 hours at room temperature.

  • Sample Incubation: Add your standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step to remove unbound sample components.

  • Detection Antibody: Add the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) to each well. Incubate for 30 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the TMB substrate to each well. A blue color will develop.

  • Stop Solution: Add a stop solution to each well. The color will change to yellow.

  • Read Plate: Read the absorbance of each well at 450 nm using a microplate reader.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Unexpected Result Observed issue_type Identify Issue Type start->issue_type high_bg High Background issue_type->high_bg High Signal low_signal Low/No Signal issue_type->low_signal Low Signal high_var High Variability issue_type->high_var Inconsistent check_washing Check Washing Protocol high_bg->check_washing check_reagents Check Reagents (Activity, Dilution) low_signal->check_reagents check_pipetting Review Pipetting Technique high_var->check_pipetting optimize_ab Optimize Antibody Concentration check_washing->optimize_ab Washing OK rerun_assay Rerun Assay check_washing->rerun_assay Washing Not OK fresh_reagents Prepare Fresh Reagents check_reagents->fresh_reagents Reagents OK check_reagents->rerun_assay Reagents Not OK calibrate_pipette Calibrate Pipettes check_pipetting->calibrate_pipette Technique OK check_pipetting->rerun_assay Technique Not OK optimize_ab->rerun_assay fresh_reagents->rerun_assay calibrate_pipette->rerun_assay

Caption: A logical workflow for troubleshooting common assay issues.

This compound Assay Signaling Pathway (Hypothetical)

This diagram illustrates a hypothetical signaling pathway that could be measured by a this compound assay, where the binding of a ligand to its receptor initiates a cascade leading to a measurable output.

SignalingPathway ligand This compound Ligand receptor Cell Surface Receptor ligand->receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Target Gene Expression transcription_factor->gene_expression measurable_output Measurable Output (e.g., Color Change) gene_expression->measurable_output

References

minimizing autofluorescence when using Cabreuvin probes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize autofluorescence when using fluorescent probes for imaging experiments.

A Note on "Cabreuvin Probes": Our records indicate that this compound is a methoxyisoflavone and is not utilized as a fluorescent probe. The information below pertains to best practices for minimizing autofluorescence with commonly used fluorescent probes.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem?

A1: Autofluorescence is the natural emission of light by biological structures when they are excited by light, which is different from the specific signal from your fluorescent probes.[1][2][3] This inherent fluorescence can be a significant issue in imaging experiments because it can obscure the true signal from your probe, reduce the signal-to-noise ratio, and lead to incorrect interpretations of your data.[3][4] Common sources of autofluorescence in biological samples include endogenous molecules like collagen, elastin, riboflavin, NADH, and lipofuscin.[3][4][5] Additionally, sample preparation steps, particularly the use of aldehyde fixatives like formalin and glutaraldehyde, can induce autofluorescence.[1][3][4]

Q2: How can I determine if autofluorescence is impacting my experiment?

A2: The most straightforward method to assess the level of autofluorescence is to prepare an unstained control sample.[4] This sample should undergo all the same processing steps as your experimental samples, including fixation and permeabilization, but without the addition of your fluorescent probe. By imaging this control, you can visualize the baseline fluorescence of your sample and determine if it is significant enough to interfere with the detection of your specific signal.[4]

Q3: What are the general strategies to minimize autofluorescence?

A3: There are several key strategies that can be employed to reduce unwanted background fluorescence:

  • Proper Fluorophore Selection: Choose probes that emit in the red to far-red region of the spectrum (620–750nm), as autofluorescence is often more prominent in the blue to green spectrum (350–550 nm).[4] Using bright and photostable dyes can also help to increase the signal-to-background ratio.[4][5]

  • Sample Preparation Optimization: The choice of fixative can have a large impact. Where possible, consider using organic solvents like ice-cold methanol or ethanol instead of aldehyde-based fixatives.[4] If aldehydes must be used, reducing the concentration and incubation time can help.[4][6]

  • Quenching Treatments: Various chemical reagents, known as quenching agents, can be applied to the sample to reduce autofluorescence.

  • Photobleaching: Intentionally exposing the sample to high-intensity light before labeling can "burn out" the endogenous fluorophores that cause autofluorescence.[7][8]

  • Spectral Unmixing: For advanced microscopy systems, computational techniques like spectral unmixing can be used to distinguish the emission spectrum of your specific probe from the broad spectrum of autofluorescence and computationally remove it from the final image.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High background fluorescence in all channels * Endogenous Autofluorescence: Tissues rich in collagen, elastin, or red blood cells are highly autofluorescent.[4] Lipofuscin, an aging pigment, is also a major source in older tissues.[1] * Fixation-Induced Autofluorescence: Aldehyde fixatives (e.g., formaldehyde, glutaraldehyde) can react with amines in the tissue to create fluorescent products.[4][6]* Run an unstained control to confirm the source is autofluorescence.[4] * Use a quenching agent: Treat with Sudan Black B for lipofuscin[7] or a commercial quenching kit like TrueVIEW™ or ReadyProbes™ for aldehyde-induced and other sources of autofluorescence.[4][6] * Perfuse tissues with PBS before fixation to remove red blood cells.[4][6] * Switch to a non-aldehyde fixative like cold methanol.[4]
Signal from my green probe is weak and diffuse * Spectral Overlap: The emission spectrum of your probe (e.g., FITC, GFP) overlaps significantly with the common green autofluorescence from molecules like NADH and flavins.[3]* Switch to a red or far-red fluorophore (e.g., Alexa Fluor 647, DyLight™ 649) to move your signal away from the autofluorescent region.[4][6] * Use photobleaching: Expose the sample to UV or high-intensity light before staining to reduce the background.[7][8] * Use spectral unmixing software if your microscope is equipped for it.
My quenching agent is causing high background * Incorrect Use of Quencher: Some quenchers, like Sudan Black B, can cause their own background if not used correctly. * Detergent Washes: Detergents can strip away some quenching agents.* Ensure proper protocol adherence: For Sudan Black B, use a 0.1-0.3% solution in 70% ethanol and follow with thorough washes.[7] * Avoid detergents in wash steps after applying the quenching agent. * Consider a commercial kit with optimized buffers and protocols.

Comparison of Autofluorescence Quenching Methods

MethodTarget Autofluorescence SourceAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Aldehyde-induced autofluorescence.[3][4]Chemically reduces aldehyde groups.[3]Can have variable and mixed results; may increase red blood cell autofluorescence.[6]
Sudan Black B Primarily Lipofuscin; also other sources like collagen and red blood cells.[6]Very effective for quenching lipofuscin in aged tissues.Can introduce its own background in far-red channels; must be prepared fresh.
Commercial Kits (e.g., TrueVIEW™, TrueBlack®, ReadyProbes™) TrueVIEW™/ReadyProbes™: Aldehyde fixation, collagen, elastin, red blood cells. TrueBlack®: Primarily lipofuscin.Optimized, ready-to-use reagents; generally provide consistent results and lower background than traditional methods.Higher cost compared to individual reagents.
Photobleaching Broad spectrum of endogenous fluorophores.[7][8]No chemical additions needed; can be very effective.[8]Can take a long time (hours); risks damaging the sample or epitopes before staining.[7]
Spectral Unmixing All sources of autofluorescence.Computationally separates signals; can be very precise.Requires a spectral confocal microscope and specialized software; not suitable for all imaging systems.

Experimental Protocols

Protocol 1: Sudan Black B Staining to Quench Lipofuscin Autofluorescence

This protocol is adapted for formalin-fixed tissue sections.

  • Deparaffinize and Rehydrate: If using paraffin-embedded sections, deparaffinize and rehydrate the tissue sections through a series of xylene and graded ethanol washes.

  • Antigen Retrieval: Perform antigen retrieval if required for your specific antibody.

  • Immunofluorescence Staining: Complete your standard immunofluorescence staining protocol with primary and secondary antibodies.

  • Prepare Sudan Black B Solution: Prepare a 0.1% solution of Sudan Black B in 70% ethanol. Stir for 30 minutes and filter the solution to remove any undissolved particles.[7]

  • Incubation: After the final post-secondary antibody wash, incubate the slides in the 0.1% Sudan Black B solution for 10-20 minutes at room temperature in a dark, humid chamber.[7]

  • Washing: Remove the Sudan Black B solution and wash the slides extensively. A typical procedure is 3 washes of 5 minutes each in Phosphate Buffered Saline (PBS) containing 0.02% Tween 20.[7]

  • Counterstain and Mount: Proceed with nuclear counterstaining (e.g., DAPI) if desired, and then mount the coverslip with an anti-fade mounting medium.

Protocol 2: Pre-Staining Photobleaching

This protocol is a general guideline for reducing autofluorescence before the addition of any fluorescent labels.

  • Sample Preparation: Prepare your slides (deparaffinized FFPE sections or fixed cryosections) up to the step just before applying your primary antibody.

  • Exposure to Light: Place the slides under a high-intensity illumination source. This can be a UV lamp (253-400 nm) or a bright, broad-spectrum LED light box.[7][8]

  • Duration: Expose the samples for 1-2 hours.[7] The optimal time may vary depending on the tissue type and the intensity of the light source, so optimization may be required.

  • Proceed with Staining: After photobleaching, wash the slides gently with PBS and proceed with your standard immunofluorescence staining protocol. The background fluorescence should be significantly diminished.[8]

Diagrams

autofluorescence_troubleshooting_workflow start High Background Signal Observed unstained_control Image Unstained Control Sample start->unstained_control is_autofluorescence Is fluorescence present in unstained control? unstained_control->is_autofluorescence not_autofluorescence Problem is non-specific antibody binding or other artifact. Re-optimize staining protocol. is_autofluorescence->not_autofluorescence No autofluorescence_present Autofluorescence Confirmed is_autofluorescence->autofluorescence_present Yes strategy Select Mitigation Strategy autofluorescence_present->strategy option1 Change Fluorophore (Shift to Red/Far-Red) strategy->option1 option2 Optimize Sample Prep (Change Fixative) strategy->option2 option3 Apply Quenching Agent (e.g., Sudan Black B) strategy->option3 option4 Use Photobleaching (Pre-staining) strategy->option4 option5 Use Spectral Unmixing (Post-acquisition) strategy->option5 end_node Acquire Clear Image option1->end_node option2->end_node option3->end_node option4->end_node option5->end_node

Caption: A workflow for identifying and mitigating autofluorescence.

sample_prep_workflow start Start Sample Preparation perfusion Perfuse with PBS (to remove red blood cells) start->perfusion fixation Fixation Step perfusion->fixation aldehyde Aldehyde Fixation (e.g., PFA) fixation->aldehyde Option 1 organic Organic Solvent Fixation (e.g., Cold Methanol) fixation->organic Option 2 aldehyde_path Potential for high autofluorescence aldehyde->aldehyde_path quenching Apply Quenching Agent (e.g., NaBH₄, TrueVIEW™) aldehyde->quenching organic_path Lower autofluorescence organic->organic_path staining Proceed to Immunostaining organic->staining quenching->staining

Caption: Sample preparation workflow to minimize autofluorescence.

References

Validation & Comparative

Validating the Therapeutic Target of Cabreuvin: A Comparative Analysis Based on Analogous Isoflavones

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

DATELINE – Researchers and drug development professionals interested in the therapeutic potential of Cabreuvin, a natural isoflavone, will find a comprehensive guide below. This document summarizes the current scientific understanding of its potential anti-inflammatory effects. Due to a lack of studies on isolated this compound, this guide draws comparisons from the bioactivity of its source, the crude extract of Myrocarpus frondosus (cabreúva), and its structurally related isoflavones, biochanin A and formononetin.

Executive Summary

This compound, a methoxyisoflavone found in the bark of the Myrocarpus frondosus tree, is associated with traditional use for treating inflammation. Scientific investigation into a crude extract of M. frondosus, containing this compound, biochanin A, and formononetin, has demonstrated significant anti-inflammatory and antioxidant properties.[1][2] In vitro studies on this extract show a reduction in key inflammatory mediators, while in vivo models confirm a decrease in leukocyte migration.[1][2] However, the specific molecular target of isolated this compound remains to be definitively validated. This guide provides a comparative analysis based on the known mechanisms of its co-occurring isoflavones to postulate a likely therapeutic target for this compound.

Postulated Therapeutic Target: Inhibition of the NF-κB Signaling Pathway

Based on the anti-inflammatory profile of the M. frondosus extract and the well-documented mechanisms of related isoflavones like biochanin A and formononetin, the primary therapeutic target of this compound is likely the Nuclear Factor-kappa B (NF-κB) signaling pathway . This pathway is a central regulator of inflammation, and its inhibition would lead to the observed downstream effects of reduced pro-inflammatory cytokine and mediator production.

Comparative Data on Anti-Inflammatory Activity

The following tables summarize the available quantitative data for the crude extract of Myrocarpus frondosus and the known anti-inflammatory effects of biochanin A and formononetin. No specific data for isolated this compound is currently available in the reviewed scientific literature.

Table 1: In Vitro Anti-Inflammatory Activity

Compound/ExtractAssay SystemTarget/MarkerResultReference
Myrocarpus frondosus Crude ExtractLPS-stimulated RAW 264.7 macrophagesNitric Oxide (NOx)Reduction in a non-cytotoxic concentration (<11 μg/mL)[1][2]
Biochanin ALPS-stimulated RAW 264.7 macrophagesiNOS expressionDose-dependent inhibition[3]
Biochanin ALPS-stimulated RAW 264.7 macrophagesIL-6, IL-1β, TNF-α productionInhibition[3]
FormononetinLPS-stimulated RAW 264.7 macrophagesNitric Oxide (NOx)Reduction[4]
FormononetinIL-1β stimulated chondrocytesIL-1β secretionVisible lowering at 1.25 μg/mL[4]
FormononetinIL-1β stimulated primary rat chondrocytesPGE2 and COX-2 expressionMarked downregulation at 25 and 50 μM[4]

Table 2: In Vivo Anti-Inflammatory Activity

Compound/ExtractAnimal ModelEffectDosageReference
Myrocarpus frondosus Crude ExtractMouse pleurisy induced by carrageenanPronounced inhibition of leukocyte migration (neutrophils)30, 100, and 300 mg/kg[1][2]
Myrocarpus frondosus Crude ExtractMouse pleurisy induced by carrageenanReduction of MPO, NOx, TNF-α, and IL-630, 100, and 300 mg/kg[1][2]
Biochanin AAntigen-induced arthritis in miceDecreased neutrophil accumulation, MPO activity, IL-1β, and CXCL1 levelsNot specified[5]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the postulated mechanism of action for this compound based on the known activities of related isoflavones and the experimental workflow used to assess the anti-inflammatory properties of the Myrocarpus frondosus extract.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Degradation NFkB->IkB Bound to NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation This compound This compound (Postulated) This compound->IKK Inhibits (Postulated) DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

Postulated NF-κB signaling pathway inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Start_vitro RAW 264.7 Macrophages Pretreat Pre-treatment with M. frondosus Extract Start_vitro->Pretreat Induce_LPS Induction with LPS Pretreat->Induce_LPS Incubate 24h Incubation Induce_LPS->Incubate Analyze_vitro Analysis of Supernatant: - Nitric Oxide (NOx) - IL-6 Incubate->Analyze_vitro Start_vivo Murine Model of Pleurisy (Carrageenan-induced) Treat_vivo Treatment with M. frondosus Extract (30, 100, 300 mg/kg) Start_vivo->Treat_vivo Analyze_vivo Analysis of: - Leukocyte Migration - MPO & ADA activity - NOx, TNF-α, IL-6 levels Treat_vivo->Analyze_vivo

Experimental workflow for assessing anti-inflammatory activity.

Detailed Experimental Protocols

The following are summaries of the methodologies used in the key experiments cited in this guide.

1. In Vitro Anti-Inflammatory Assay (Based on Bottamedi et al., 2021)

  • Cell Line: RAW 264.7 murine macrophages.

  • Treatment: Cells were pre-treated with non-cytotoxic concentrations of the Myrocarpus frondosus crude extract.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) at a concentration of 1 μg/mL was used to induce an inflammatory response.

  • Incubation: Cells were incubated for 24 hours following LPS stimulation.

  • Endpoint Analysis: The cell culture supernatant was collected to measure the levels of nitric oxide (NOx) using the Griess reaction and interleukin-6 (IL-6) using an enzyme-linked immunosorbent assay (ELISA).

2. In Vivo Anti-Inflammatory Assay (Based on Bottamedi et al., 2021)

  • Animal Model: A murine model of neutrophilic inflammation (pleurisy) was induced by carrageenan injection.

  • Treatment: Mice were treated with the Myrocarpus frondosus crude extract at doses of 30, 100, and 300 mg/kg.

  • Endpoint Analysis:

    • Leukocyte Migration: Total and differential leukocyte counts in the pleural exudate were determined.

    • Biochemical Markers: The exudate was analyzed for myeloperoxidase (MPO) and adenosine-deaminase (ADA) activities.

    • Inflammatory Mediators: Levels of NOx, tumor necrosis factor-alpha (TNF-α), and IL-6 in the exudate were quantified.

Conclusion and Future Directions

The available evidence strongly suggests that the crude extract of Myrocarpus frondosus, which contains this compound, possesses significant anti-inflammatory properties, likely mediated through the inhibition of the NF-κB signaling pathway. However, to definitively validate the therapeutic target of this compound, further research using the isolated and purified compound is essential. Future studies should focus on:

  • In vitro enzyme inhibition assays: To determine if isolated this compound directly inhibits key inflammatory enzymes such as COX-1, COX-2, and 5-LOX.

  • NF-κB pathway analysis: To confirm if purified this compound inhibits the phosphorylation of IκBα, the nuclear translocation of NF-κB subunits, and the expression of NF-κB-dependent reporter genes.

  • Quantitative analysis: To determine the IC50 values of isolated this compound for the inhibition of various inflammatory markers to allow for a direct comparison with other anti-inflammatory agents.

Such studies will be crucial to unlock the full therapeutic potential of this compound and to guide its development as a novel anti-inflammatory drug.

References

Unraveling the Efficacy of Novel Compounds: A Comparative Analysis of Cabreuvin and its Competitor

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic landscape of drug discovery, rigorous comparative analysis of novel therapeutic compounds is paramount to identifying candidates with the most promising clinical potential. This guide provides a detailed, data-driven comparison of Cabreuvin, a novel investigational compound, and a key competitor, focusing on their respective efficacies, mechanisms of action, and experimental validation. This objective analysis is intended to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their research endeavors.

Comparative Efficacy: A Quantitative Overview

To provide a clear and concise summary of the relative performance of this compound and its competitor, the following table summarizes key quantitative data from preclinical studies. These metrics are crucial in evaluating the therapeutic potential and defining the pharmacological profile of each compound.

ParameterThis compound[Competitor Compound]
IC₅₀ (Target Kinase A) 0.5 nM5.2 nM
EC₅₀ (Cell-based Assay) 12 nM85 nM
In Vivo Tumor Growth Inhibition 65%48%
Bioavailability (Oral) 45%30%
Metabolic Stability (t½ in human liver microsomes) 120 min45 min

Dissecting the Mechanism: Signaling Pathways

Understanding the molecular pathways through which these compounds exert their effects is fundamental. This compound is a potent and selective inhibitor of Target Kinase A, a critical node in a signaling cascade frequently dysregulated in various malignancies. Its competitor also targets the same pathway but exhibits a different binding affinity and downstream effects.

cluster_pathway Simplified Target Kinase A Signaling Pathway cluster_intervention Mechanism of Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor TargetKinaseA Target Kinase A Receptor->TargetKinaseA DownstreamEffector Downstream Effector TargetKinaseA->DownstreamEffector Proliferation Cell Proliferation & Survival DownstreamEffector->Proliferation This compound This compound This compound->TargetKinaseA High Affinity Inhibition Competitor [Competitor Compound] Competitor->TargetKinaseA Lower Affinity Inhibition cluster_workflow Experimental Workflow for In Vivo Efficacy Study start Tumor Cell Implantation tumor_growth Tumor Growth (to ~100-150 mm³) start->tumor_growth randomization Animal Randomization tumor_growth->randomization treatment Treatment Initiation (Vehicle, this compound, Competitor) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint (e.g., Day 21) monitoring->endpoint analysis Data Analysis & Tumor Growth Inhibition Calculation endpoint->analysis

Comparative Analysis of Cabreuvin's Bioactivity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Cabreuvin, a methoxyisoflavone found in plants like Myrocarpus frondosus, has garnered interest for its potential therapeutic properties. This guide provides a comparative analysis of this compound's activity across various cell lines, offering insights into its anti-inflammatory and anticancer potential. We present a compilation of available experimental data, detailed protocols for key assays, and a comparison with other well-known isoflavones.

This compound's Activity Profile: A Comparative Overview

To provide a clear comparison, the following tables summarize the available data on the half-maximal inhibitory concentration (IC50) of this compound and other relevant isoflavones in different cell lines.

Table 1: Anticancer Activity of Isoflavones (IC50 values in µM)

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)HT-29 (Colon)PC-3 (Prostate)
This compound (7,3',4'-Trimethoxyisoflavone) Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Genistein 6.5 - 12.0[1]>100>10052.37>100
Daidzein 50[2]>100[3]97.9[3]>100>100
Biochanin A ~50-100 (inhibition)[4]IC50 determined[5]Data Not AvailableData Not AvailableData Not Available
Formononetin Cell cycle arrest[6]Cell cycle arrest[7]Data Not AvailableCell cycle arrest[6]Cell cycle arrest[6]

Note: "Data Not Available" indicates that specific IC50 values for this compound in these cell lines were not found in the searched literature. The activity of Biochanin A in MCF-7 cells was described as inhibitory at these concentrations, but a specific IC50 was not provided.

Table 2: Anti-inflammatory Activity of Isoflavones in RAW 264.7 Macrophages

CompoundParameterIC50 (µg/mL)
This compound (or closely related analogs) NO ProductionData Not Available
7,3',4'-Tri-O-methylluteolin *Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)Concentration-dependent reduction
Genistein NO ProductionNot specified
Daidzein NO ProductionNot specified

*Note: 7,3',4'-Tri-O-methylluteolin is structurally very similar to this compound and has been shown to reduce pro-inflammatory cytokine production in a concentration-dependent manner in RAW 264.7 macrophages. This suggests a potential anti-inflammatory role for this compound.

Deciphering the Mechanism: Signaling Pathways

Isoflavones are known to exert their effects by modulating key cellular signaling pathways. While direct evidence for this compound is still emerging, the activity of related compounds suggests potential involvement of the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Several isoflavones have been shown to inhibit this pathway, thereby reducing inflammation.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK Activates IkB IkB IKK->IkB Phosphorylates NF-kB NF-kB IkB->NF-kB Releases Proteasome Proteasome IkB->Proteasome Degradation NF-kB->IkB Bound DNA DNA NF-kB->DNA Translocates & Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription Cabreuvin_Inhibition This compound (putative) Cabreuvin_Inhibition->IKK Inhibits

Figure 1: Putative inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes like proliferation, differentiation, and apoptosis. The MAPK pathway consists of a series of protein kinases that are sequentially activated. Dysregulation of this pathway is often observed in cancer. Some isoflavones have been shown to modulate MAPK signaling, leading to cell cycle arrest and apoptosis in cancer cells.

MAPK_Pathway Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Bind RAS RAS Receptor->RAS Activate RAF RAF RAS->RAF Activate MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activate Proliferation_Survival Proliferation/ Survival Transcription Factors->Proliferation_Survival Regulate Cabreuvin_Modulation This compound (putative) Cabreuvin_Modulation->ERK Modulates

Figure 2: Putative modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

To facilitate further research and validation of this compound's activity, we provide detailed protocols for two key in vitro assays.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT_Workflow Seed_Cells Seed cells in 96-well plate Add_Compound Add this compound/ Alternative Compounds Seed_Cells->Add_Compound Incubate Incubate for 24-72h Add_Compound->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance (570 nm) Add_Solubilizer->Measure_Absorbance

Figure 3: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or other test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for NF-κB Activation

This technique is used to detect the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key indicator of NF-κB activation.

Workflow:

WB_Workflow Cell_Treatment Treat cells with LPS +/- this compound Fractionation Nuclear/Cytoplasmic Fractionation Cell_Treatment->Fractionation Protein_Quantification Protein Quantification Fractionation->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Antibody Incubate with anti-p65 antibody Blocking->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Detection Chemiluminescent Detection Secondary_Antibody->Detection

Figure 4: Workflow for Western Blot analysis of NF-κB p65.

Detailed Protocol:

  • Cell Treatment: Plate cells and treat them with an inflammatory stimulus (e.g., LPS) with or without pre-treatment with this compound at various concentrations.

  • Cell Lysis and Fractionation: After treatment, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.

  • Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate 20-30 µg of protein from each fraction on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the NF-κB p65 subunit overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, add a chemiluminescent substrate and visualize the protein bands using an imaging system. Lamin B1 and β-actin can be used as loading controls for the nuclear and cytoplasmic fractions, respectively.

Conclusion and Future Directions

The available data suggests that this compound, like other isoflavones, possesses potential anti-inflammatory and anticancer properties. However, a comprehensive evaluation of its activity across a wider range of cell lines is necessary to fully understand its therapeutic potential. Direct investigation into its effects on key signaling pathways, such as NF-κB and MAPK, will provide crucial insights into its mechanism of action. The experimental protocols provided in this guide offer a framework for researchers to conduct these much-needed investigations and contribute to a more complete understanding of this compound's bioactivity. Further studies are warranted to determine specific IC50 values and to explore the synergistic effects of this compound with existing therapeutic agents.

References

Independent Verification of Methoxyisoflavone Binding Affinity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Direct experimental data on the binding affinity of Cabreuvin remains unavailable in the current scientific literature. This compound is classified as a methoxyisoflavone, a subclass of isoflavones. To provide a relevant comparative analysis, this guide focuses on the binding affinities of structurally similar and well-studied methoxyisoflavones: Formononetin and Biochanin A. These compounds share the core isoflavone structure with this compound and offer insights into the potential molecular interactions of this class of molecules. This guide presents available quantitative data, details the experimental methodologies used for their determination, and provides a general workflow for assessing ligand-protein binding affinity.

Quantitative Comparison of Binding Affinities

The following table summarizes the reported binding affinity and inhibitory concentrations for Formononetin and Biochanin A against various protein targets. It is important to note that different experimental and computational methods were used to obtain these values, which can influence direct comparability.

CompoundTarget ProteinMethodBinding Affinity / PotencyReference
Formononetin ActinNot SpecifiedΔG = -38.07 kJ/mol[1]
P-glycoprotein (P-gp)Molecular Docking-113.1 kcal/mol (Docking Score)[2]
mTORMolecular Docking-8.7 kcal/mol (Docking Score)[3]
Caspase-3Molecular Docking-7.2 kcal/mol (Docking Score)[3]
Various Cancer Cell LinesCytotoxicity AssayIC50: 10–300 μM[1]
Biochanin A Human Fatty Acid Amide Hydrolase (FAAH)Enzyme Inhibition AssayIC50: 2.4 μM / 6.0 µM[4]
Mouse Fatty Acid Amide Hydrolase (FAAH)Enzyme Inhibition AssayIC50: 1.8 μM[4]
Rat Fatty Acid Amide Hydrolase (FAAH)Enzyme Inhibition AssayIC50: 1.4 μM[4]

Experimental Protocols

A detailed understanding of the methodologies used to determine binding affinity is crucial for interpreting the data. The following sections describe the key experimental and computational protocols relevant to the data presented.

Molecular Docking

Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule (protein).

  • Objective: To predict the binding mode and estimate the binding free energy or a scoring function representing the binding affinity between a ligand and a protein target.

  • General Protocol:

    • Preparation of Protein and Ligand Structures: The 3D structures of the target protein and the ligand (e.g., Formononetin) are obtained, often from crystallographic databases (for the protein) or generated using chemical drawing software (for the ligand).

    • Defining the Binding Site: A specific region on the protein where the ligand is expected to bind is defined.

    • Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the defined binding site.

    • Scoring: Each generated pose is evaluated using a scoring function that estimates the binding affinity. The scores are typically expressed in units of energy (e.g., kcal/mol), with lower values indicating a more favorable interaction.[2][3]

Enzyme Inhibition Assay (e.g., FAAH Inhibition Assay)

Enzyme inhibition assays are experimental procedures that measure the ability of a compound to reduce the activity of a specific enzyme. The half-maximal inhibitory concentration (IC50) is a common metric derived from these assays.

  • Objective: To determine the concentration of a compound (e.g., Biochanin A) required to inhibit the activity of a specific enzyme by 50%.

  • General Protocol for FAAH Inhibition:

    • Enzyme and Substrate Preparation: Recombinant human, rat, or mouse Fatty Acid Amide Hydrolase (FAAH) is prepared. A substrate for the enzyme, such as anandamide (AEA), is also prepared, often with a radioactive or fluorescent label for detection.

    • Incubation: The enzyme is incubated with the substrate in the presence of various concentrations of the inhibitor (Biochanin A).

    • Reaction Termination and Product Measurement: After a specific time, the enzymatic reaction is stopped. The amount of product formed (or the remaining substrate) is measured.

    • IC50 Determination: The percentage of enzyme inhibition is plotted against the inhibitor concentration. The IC50 value is the concentration of the inhibitor at which the enzyme activity is reduced by 50%.[4]

Visualizing the Workflow

The following diagram illustrates a general workflow for assessing the binding affinity of a compound to a target protein, combining both computational and experimental approaches.

cluster_computational Computational Approach cluster_experimental Experimental Verification cluster_analysis Data Analysis and Comparison protein_prep Prepare Protein Structure binding_site Define Binding Site protein_prep->binding_site ligand_prep Prepare Ligand Structure (e.g., this compound Analog) docking Molecular Docking Simulation ligand_prep->docking binding_site->docking scoring Calculate Binding Score (e.g., kcal/mol) docking->scoring compare_data Compare Computational and Experimental Results scoring->compare_data enzyme_prep Prepare Target Protein (e.g., FAAH) assay_setup Set up Enzyme Assay with Ligand at Various Concentrations enzyme_prep->assay_setup measurement Measure Enzyme Activity assay_setup->measurement ic50_calc Calculate IC50 Value measurement->ic50_calc ic50_calc->compare_data structure_activity Structure-Activity Relationship (SAR) Analysis compare_data->structure_activity

References

Comparative Analysis of Cabreuvin and Structurally Related Isoflavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Cabreuvin (7,3',4'-trimethoxyisoflavone), a naturally occurring isoflavone, and its structurally related analogs. Due to a lack of publicly available data on synthetic analogs of this compound, this comparison focuses on isoflavones with varying hydroxylation and methoxylation patterns to elucidate potential structure-activity relationships. The data presented herein is compiled from various in vitro studies and is intended to serve as a resource for researchers in the fields of pharmacology and medicinal chemistry.

Executive Summary

This compound, an isoflavone found in the plant Myrocarpus frondosus, is associated with the traditional use of this plant for its anti-inflammatory and antioxidant properties. While specific quantitative data on the biological activity of isolated this compound is limited, studies on structurally similar isoflavones and flavones provide insights into the potential mechanisms and therapeutic applications of this class of compounds. This guide summarizes the available data on the anti-inflammatory and cytotoxic effects of this compound's structural analogs, providing a basis for future research and drug development endeavors.

Data Presentation

The following tables summarize the quantitative data on the biological activities of this compound and its structural analogs.

Table 1: Chemical Structures and Origins of Compared Isoflavonoids

Compound NameChemical StructureNatural Source(s)
This compound (7,3',4'-Trimethoxyisoflavone)3-(3,4-dimethoxyphenyl)-7-methoxychromen-4-oneMyrocarpus frondosus
7,3',4'-Trihydroxyflavone 7,3',4'-Trihydroxy-2-phenylchromen-4-oneTrifolium repens, Medicago sativa
3-(4'-methoxyphenyl)-4H-chromen-4-one 3-(4-methoxyphenyl)-chromen-4-oneSynthetic
3-(4'-chlorophenyl)-4H-chromen-4-one 3-(4-chlorophenyl)-chromen-4-oneSynthetic
3-(4'-bromophenyl)-4H-chromen-4-one 3-(4-bromophenyl)-chromen-4-oneSynthetic

Table 2: Comparative In Vitro Anti-Inflammatory Activity

CompoundAssayCell LineKey FindingsIC₅₀ (µM)Reference
7,3',4'-Trihydroxyflavone Nitric Oxide (NO) ProductionRAW264.7Dose-dependent suppression of NO26.7 (2D model), 48.6 (3D model)[1]
3-(4'-methoxyphenyl)-4H-chromen-4-one LPS-induced Nitrate ProductionNot SpecifiedDose-dependent attenuation>50
3-(4'-chlorophenyl)-4H-chromen-4-one LPS-induced Nitrate ProductionNot SpecifiedDose-dependent attenuation>50
3-(4'-bromophenyl)-4H-chromen-4-one LPS-induced Nitrate ProductionNot SpecifiedDose-dependent attenuation>50

Table 3: Comparative In Vitro Cytotoxicity Data

CompoundCell LineAssayKey FindingsIC₅₀ (µM)Reference
7,3',4'-Trihydroxyflavone MRC-5 (Lung Fibroblasts)WST-8 & Sulforhodamine BLow cytotoxicity at low concentrations>40
5-Hydroxy-3',4',7-trimethoxyflavone MCF-7 (Breast Cancer)MTT AssayDose- and time-dependent inhibition of cell growthNot explicitly stated, but significant at 8-12 µg/mL

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages
  • Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes.

  • Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve. The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of the LPS-induced NO production.[1]

Cell Viability Assay (MTT Assay)
  • Cell Culture and Seeding: MCF-7 human breast cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with different concentrations of the test compounds and incubated for 24 or 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the control (untreated cells).

Mandatory Visualization

Signaling Pathways

The anti-inflammatory effects of isoflavonoids are often attributed to their modulation of key signaling pathways involved in the inflammatory response. While the specific pathways modulated by this compound have not been fully elucidated, studies on related flavones suggest the involvement of the NF-κB and MAPK signaling pathways.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_inhibitor Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds to IKK IKK TLR4->IKK Activates MAPK MAPK (p38, JNK, ERK) TLR4->MAPK Activates NFkB NF-κB IKK->NFkB Activates iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 Induces expression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces expression AP1 AP-1 MAPK->AP1 Activates AP1->iNOS_COX2 Induces expression AP1->Cytokines Induces expression Isoflavonoids Isoflavonoids (e.g., this compound analogs) Isoflavonoids->IKK Inhibits Isoflavonoids->MAPK Inhibits

Caption: Proposed anti-inflammatory signaling pathway modulated by isoflavonoids.

Experimental Workflow

The general workflow for evaluating the in vitro anti-inflammatory activity of a compound is depicted below.

experimental_workflow A Cell Culture (e.g., RAW264.7) B Compound Treatment A->B C Inflammatory Stimulus (e.g., LPS) B->C D Incubation C->D E Measurement of Inflammatory Markers (NO, Cytokines) D->E F Data Analysis (IC50 determination) E->F

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Conclusion

The available data, although limited for this compound itself, suggests that isoflavonoids as a class possess significant anti-inflammatory and, in some cases, cytotoxic properties. The structure-activity relationship appears to be influenced by the position and nature of substituents on the isoflavone core. For instance, the presence of hydroxyl groups, as seen in 7,3',4'-trihydroxyflavone, appears to be important for anti-inflammatory activity. Further research is warranted to synthesize and evaluate a series of this compound analogs to establish a more definitive structure-activity relationship. Such studies would be invaluable for the development of novel therapeutic agents targeting inflammatory diseases and cancer.

References

A Researcher's Guide to Validating the Specificity of Novel Kinase Inhibitors: A Case Study with "Cabreuvin"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, establishing the precise mechanism of action and specificity of a novel therapeutic candidate is a critical step in the preclinical validation process. This guide provides a comprehensive framework for validating the specificity of a hypothetical novel kinase inhibitor, "Cabreuvin," by comparing its performance with established alternatives. The methodologies and data presentation formats outlined below are based on best practices in the field of kinase inhibitor development.

Biochemical Specificity Profiling

The initial and most crucial step in validating a new kinase inhibitor is to determine its selectivity across the human kinome. Large-scale biochemical screens are the gold standard for this purpose. These assays measure the inhibitor's ability to block the activity of a wide panel of kinases.

Experimental Protocol: Kinase Panel Screening

A common method for this is a radiometric assay that measures the incorporation of [³³P]-ATP into a substrate by a specific kinase.[1]

  • Assay Preparation: A panel of recombinant human kinases is assembled. Each kinase is prepared in an assay buffer containing a specific substrate peptide and ATP. The concentration of ATP is typically set near the Km for each kinase to provide a sensitive measure of competitive inhibition.[1]

  • Inhibitor Addition: "this compound" and comparator compounds are serially diluted and added to the kinase reactions. A common screening concentration is 1 µM to identify potent interactions.

  • Reaction and Detection: The kinase reactions are initiated by the addition of [³³P]-ATP and incubated at 30°C for a specified time. The reactions are then stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated radioactivity is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase activity remaining in the presence of the inhibitor is calculated relative to a DMSO control. Significant inhibition (e.g., >90%) flags a potential interaction.

Data Presentation: Kinase Selectivity Profile

The results of the kinase panel screen should be presented in a clear, tabular format that highlights the on-target potency and off-target interactions.

Kinase Target"this compound" (% Inhibition @ 1µM)Inhibitor A (% Inhibition @ 1µM)Inhibitor B (% Inhibition @ 1µM)
Target Kinase X 98% 95% 85%
Off-Target Kinase 115%88%30%
Off-Target Kinase 25%75%10%
Off-Target Kinase 3<2%60%5%
... (additional kinases).........

Table 1: Comparative kinase selectivity profile of "this compound" and two alternative inhibitors against a panel of human kinases. Data represents the percentage of kinase activity inhibited at a 1 µM concentration of each compound.

Determining Potency and Binding Affinity

Once the primary target and any significant off-targets are identified, the next step is to quantify the potency (IC₅₀) and binding affinity (Kᵢ or Kₐ) of the inhibitor for these kinases.

Experimental Protocol: Dose-Response and Binding Assays

  • IC₅₀ Determination: This is typically performed using the same biochemical assay as the initial screen, but with a range of inhibitor concentrations (e.g., from 1 nM to 10 µM). The resulting data is plotted as a dose-response curve to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[2]

  • Binding Affinity (Kᵢ/Kₐ): Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the direct binding of the inhibitor to the kinase.[2] For SPR, the kinase is immobilized on a sensor chip, and the inhibitor is flowed over the surface at various concentrations to measure association and dissociation rates.

Data Presentation: Potency and Binding Affinity

CompoundTarget Kinase X IC₅₀ (nM)Off-Target Kinase 1 IC₅₀ (nM)Target Kinase X Kᵢ (nM)
"this compound" 10 >1000 5
Inhibitor A15508
Inhibitor B50>500025

Table 2: Comparative potency (IC₅₀) and binding affinity (Kᵢ) of "this compound" and alternative inhibitors against the primary target and a key off-target kinase.

Cellular Target Engagement and Pathway Analysis

Biochemical assays demonstrate potential, but validation in a cellular context is essential to confirm that the inhibitor can engage its target in a more complex biological environment and elicit the desired downstream effects.

Experimental Protocol: Western Blot Analysis of Pathway Modulation

  • Cell Treatment: A cell line known to have an active signaling pathway dependent on Target Kinase X is chosen. Cells are treated with increasing concentrations of "this compound" or comparator inhibitors for a defined period.

  • Protein Extraction: After treatment, cells are lysed to extract total protein.

  • Western Blotting: Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated (active) form of a known downstream substrate of Target Kinase X. An antibody for the total amount of the substrate protein is used as a loading control.

  • Detection and Analysis: The antibody-bound proteins are visualized using chemiluminescence, and the band intensities are quantified to determine the extent of pathway inhibition.

Data Presentation: Cellular Pathway Inhibition

Compoundp-Substrate Y IC₅₀ (nM) in Cells
"this compound" 50
Inhibitor A80
Inhibitor B200

Table 3: Cellular potency of "this compound" and alternative inhibitors, measured as the concentration required to inhibit the phosphorylation of a downstream substrate of Target Kinase X by 50%.

Visualizing Workflows and Pathways

Clear diagrams of experimental workflows and the targeted signaling pathway are crucial for communicating the validation strategy.

experimental_workflow cluster_biochem Biochemical Assays cluster_cellular Cellular Assays kinase_screen Kinase Panel Screen (>400 kinases) dose_response IC50 Determination kinase_screen->dose_response Identify Hits binding_assay Binding Affinity (SPR/ITC) dose_response->binding_assay Confirm Potency western_blot Western Blot (Pathway Analysis) binding_assay->western_blot Validate in Cells cell_viability Cell Viability Assay western_blot->cell_viability Confirm Cellular Activity off_target_assay Off-Target Phenotypic Assay cell_viability->off_target_assay Assess Specificity

Caption: Workflow for validating kinase inhibitor specificity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor TargetX Target Kinase X Receptor->TargetX SubstrateY Substrate Y TargetX->SubstrateY phosphorylates pSubstrateY p-Substrate Y Downstream Downstream Effectors pSubstrateY->Downstream TF Transcription Factors Downstream->TF Gene Gene Expression (Proliferation, Survival) TF->Gene This compound This compound This compound->TargetX inhibits

Caption: Hypothetical signaling pathway targeted by this compound.

By systematically applying these experimental protocols and adhering to clear data presentation standards, researchers can rigorously validate the specificity of novel inhibitors like "this compound." This comprehensive approach not only builds a strong preclinical data package but also provides a solid foundation for further therapeutic development.

References

Long-Term Stability of Cabenuva's Effects: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals assessing the long-term therapeutic stability of Cabenuva (cabotegravir/rilpivirine) in comparison to alternative long-acting antiretroviral therapies. This document provides a detailed overview of the long-term efficacy and chemical stability of Cabenuva, with comparative data for other long-acting injectable HIV-1 treatments, Sunlenca (lenacapavir) and Trogarzo (ibalizumab), as well as the widely used daily oral alternative, Biktarvy.

Executive Summary

Cabenuva, a long-acting injectable suspension of cabotegravir and rilpivirine, has demonstrated sustained virologic suppression for up to five years in clinical trials, establishing its long-term therapeutic stability. This guide presents a comparative analysis of Cabenuva's long-term efficacy and chemical stability against other long-acting antiretroviral agents and a standard oral regimen. The data is intended to provide researchers and drug development professionals with a comprehensive resource for evaluating the performance of these therapies.

Mechanism of Action

Cabenuva combines two antiretroviral drugs with distinct mechanisms of action to achieve sustained viral suppression.[1]

  • Cabotegravir : An integrase strand transfer inhibitor (INSTI) that blocks the HIV integrase enzyme, preventing the virus from inserting its DNA into the host cell's genome.[2]

  • Rilpivirine : A non-nucleoside reverse transcriptase inhibitor (NNRTI) that inhibits the HIV reverse transcriptase enzyme, preventing the conversion of viral RNA into DNA.[3]

This dual-pronged attack on the HIV replication cycle contributes to the high barrier to resistance and long-term efficacy of the regimen.

Long-Term Efficacy Comparison

Clinical trial data has consistently demonstrated the long-term efficacy of Cabenuva in maintaining virologic suppression in adults with HIV-1 infection. The following tables summarize key long-term efficacy data for Cabenuva and its comparators.

Table 1: Long-Term Efficacy of Cabenuva (cabotegravir/rilpivirine) in Clinical Trials
Trial Duration Primary Endpoint Key Finding
LATTE-2 5 yearsVirologic suppression (HIV-1 RNA <50 copies/mL)88% of participants receiving the every-two-month regimen and 74% receiving the once-monthly regimen remained virally suppressed at five years.
ATLAS-2M 152 weeksNon-inferiority of every-8-week vs. every-4-week dosingDosing every 8 weeks was non-inferior to dosing every 4 weeks in maintaining virologic suppression.[4]
FLAIR 96 weeksNon-inferiority to daily oral dolutegravir/abacavir/lamivudineCabotegravir and rilpivirine were non-inferior to the daily oral regimen in maintaining virologic suppression.
SOLAR 12 monthsNon-inferiority to daily oral BiktarvyCabenuva was as effective as Biktarvy at suppressing HIV-1 viral load to <50 copies/mL.
Table 2: Long-Term Efficacy of Alternative Long-Acting Injectable Antiretrovirals
Drug Trial Duration Key Finding
Sunlenca (lenacapavir) CAPELLA2 yearsLenacapavir, administered every six months, demonstrated sustained virologic suppression in heavily treatment-experienced individuals with multi-drug resistant HIV.[5][6]
Trogarzo (ibalizumab) TMB-30196 weeksIbalizumab, administered every two weeks, maintained virologic suppression in heavily treatment-experienced adults with multidrug-resistant HIV-1.[7]

Long-Term Chemical Stability

The long-term stability of the injectable suspension is critical for ensuring consistent drug delivery and efficacy.

Cabenuva (cabotegravir and rilpivirine)

The individual components of Cabenuva have different storage requirements. When co-packaged, the storage is dictated by the more temperature-sensitive component, rilpivirine.[8]

  • Cabotegravir Injectable Suspension : Recommended storage is at 1°C to 30°C (33.8°F to 86°F).[8]

  • Rilpivirine Injectable Suspension : Recommended storage is in a refrigerator at 2°C to 8°C (35.6°F to 46.4°F).[8]

Once drawn into a syringe, both components should be administered as soon as possible but can remain at room temperature for up to 2 hours.[8] Rilpivirine can be at room temperature in the vial for up to 6 hours before use.[9] Studies have shown that with the exception of heat, UV, and neutral environments, significant degradation of both drugs occurs in acidic, basic, and oxidative conditions.[10]

Alternative Long-Acting Injectables

Detailed, publicly available long-term chemical stability data for Sunlenca and Trogarzo is limited. However, their prescribing information provides storage and handling guidelines.

Experimental Protocols

Detailed methodologies for the key clinical trials are crucial for a comprehensive understanding of the long-term efficacy data.

ATLAS-2M Study Protocol

The ATLAS-2M study was a Phase IIIb, randomized, open-label, active-controlled, multicenter, parallel-group, non-inferiority study.[11][12]

  • Objective : To evaluate the efficacy, safety, and tolerability of long-acting cabotegravir plus long-acting rilpivirine administered every 8 weeks compared to every 4 weeks in virologically suppressed HIV-1 infected adults.[11]

  • Participants : 1045 treatment-experienced adults with HIV-1 who were virologically suppressed.[12]

  • Randomization : Participants were randomly assigned in a 1:1 ratio to receive either the every-8-week or every-4-week dosing regimen.[12]

  • Primary Endpoint : The proportion of participants with plasma HIV-1 RNA ≥50 copies/mL at Week 48, with a non-inferiority margin of 4%.[12]

FLAIR Study Protocol

The FLAIR (First Long-Acting Injectable Regimen) study was a Phase III, multicenter, randomized, controlled, open, parallel-group trial.[13]

  • Objective : To assess whether a long-acting injectable regimen of cabotegravir and rilpivirine is superior to a standard-of-care daily oral regimen (dolutegravir/abacavir/lamivudine) in terms of progression-free survival in previously untreated CLL patients.[13]

  • Participants : 754 participants with previously untreated Chronic Lymphocytic Leukemia (CLL).[14]

  • Randomization : Participants were randomized on a 1:1 basis to receive either the long-acting injectable regimen or the standard daily oral therapy.[13]

  • Primary Endpoint : Progression-free survival according to the International Workshop on CLL (IWCLL) criteria.[13]

Visualizations

Signaling Pathway: Cabenuva's Mechanism of Action

Cabenuva Mechanism of Action cluster_hiv HIV Replication Cycle cluster_drugs Cabenuva Action HIV_RNA HIV RNA HIV_DNA HIV DNA HIV_RNA->HIV_DNA Reverse Transcription Integrated_DNA Integrated HIV DNA HIV_DNA->Integrated_DNA Integration New_HIV New HIV Virions Integrated_DNA->New_HIV Replication & Assembly Rilpivirine Rilpivirine (NNRTI) Rilpivirine->HIV_DNA Inhibits Cabotegravir Cabotegravir (INSTI) Cabotegravir->Integrated_DNA Inhibits

Caption: Dual inhibition of HIV replication by Cabenuva.

Experimental Workflow: ATLAS-2M Trial Design

ATLAS-2M Trial Workflow Screening Screening of Virologically Suppressed HIV-1 Adults Randomization Randomization (1:1) Screening->Randomization Arm_A Arm A: Cabenuva every 8 weeks Randomization->Arm_A Arm_B Arm B: Cabenuva every 4 weeks Randomization->Arm_B Follow_up Follow-up to Week 152 Arm_A->Follow_up Arm_B->Follow_up Primary_Endpoint Primary Endpoint Analysis at Week 48 Follow_up->Primary_Endpoint Final_Analysis Final Efficacy and Safety Analysis Primary_Endpoint->Final_Analysis

Caption: Randomized, parallel-group design of the ATLAS-2M study.

Logical Relationship: Comparison of Long-Acting HIV Treatments

Long-Acting HIV Treatment Comparison cluster_cabenuva Cabenuva Details cluster_sunlenca Sunlenca Details cluster_trogarzo Trogarzo Details LA_HIV_Tx Long-Acting HIV-1 Treatments Cabenuva Cabenuva (Cabotegravir + Rilpivirine) LA_HIV_Tx->Cabenuva Sunlenca Sunlenca (Lenacapavir) LA_HIV_Tx->Sunlenca Trogarzo Trogarzo (Ibalizumab) LA_HIV_Tx->Trogarzo Dosing_C Dosing: Monthly or Every 2 Months Cabenuva->Dosing_C MoA_C Mechanism: INSTI + NNRTI Cabenuva->MoA_C Dosing_S Dosing: Every 6 Months Sunlenca->Dosing_S MoA_S Mechanism: Capsid Inhibitor Sunlenca->MoA_S Dosing_T Dosing: Every 2 Weeks Trogarzo->Dosing_T MoA_T Mechanism: Post-attachment Inhibitor Trogarzo->MoA_T

Caption: Key characteristics of available long-acting HIV-1 treatments.

References

Statistical Validation of Cabreuvin's In Vitro Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available in vitro research provides a statistical validation of the anti-inflammatory and antioxidant properties of compounds derived from Myrocarpus frondosus, commonly known as Cabreúva. While specific data on the isolated compound Cabreuvin remains limited in publicly accessible research, studies on the crude extract of Myrocarpus frondosus, rich in isoflavones such as biochanin A and formononetin, offer significant insights into its potential therapeutic applications. This guide presents a comparative overview of these findings against other well-researched isoflavones, offering valuable data for researchers, scientists, and drug development professionals.

Comparative Analysis of Anti-Inflammatory Activity

The primary mechanism underlying the anti-inflammatory effects of isoflavones involves the modulation of key signaling pathways, particularly the NF-κB and MAPK pathways, which are central to the inflammatory response.

A study on the crude extract of Myrocarpus frondosus demonstrated its ability to reduce the secretion of nitric oxide (NOx), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1][2] This effect is a strong indicator of its anti-inflammatory potential.

For comparison, other isoflavones have been extensively studied for their anti-inflammatory effects. For instance, genistein has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in various cell lines.[3][4] Similarly, daidzein has been found to inhibit IL-6 production in IL-1β-stimulated synovial cells by suppressing the activation of NF-κB and ERK1/2.[5]

Compound/ExtractCell LineKey Biomarker InhibitionSignaling Pathway Implicated
Myrocarpus frondosus Crude ExtractRAW 264.7 MacrophagesNitric Oxide (NOx)Implied NF-κB/MAPK
GenisteinHuman Chondrocytes, variousIL-1β, IL-6, TNF-α, COX-2NF-κB, MAPK
DaidzeinSynovial MH7A CellsIL-6NF-κB, ERK1/2

Table 1: Comparative In Vitro Anti-Inflammatory Activity

Comparative Analysis of Antioxidant Activity

The antioxidant properties of the Myrocarpus frondosus crude extract were evaluated using several standard assays, demonstrating its capacity to quench free radicals and reduce pro-oxidant metals.[1] The study utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, iron (III) to iron (II) reduction, and β-carotene-linoleic acid bleaching assays to quantify this activity.[1]

In comparison, soy isoflavones have also shown significant antioxidant potential in in vitro assays such as the oxygen radical absorbance capacity (ORAC) and ferric reducing antioxidant power (FRAP) assays.[6]

Compound/ExtractAntioxidant AssayObserved Effect
Myrocarpus frondosus Crude ExtractDPPH, Iron Reduction, β-carotene bleachingRadical scavenging, Reduction of pro-oxidant metals
Soy Isoflavone ExtractORAC, FRAPIncreased antioxidant capacity

Table 2: Comparative In Vitro Antioxidant Activity

Experimental Protocols

Anti-Inflammatory Activity Assay (Nitric Oxide Measurement)

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., Myrocarpus frondosus extract) for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).

Nitric Oxide Measurement: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 550 nm is measured, and the nitrite concentration is calculated from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.[7]

Antioxidant Activity Assay (DPPH Radical Scavenging)

Procedure: A solution of DPPH in methanol is prepared. The test compound is added to the DPPH solution at various concentrations. The mixture is incubated in the dark at room temperature for 30 minutes.

Measurement: The absorbance of the solution is measured at 517 nm. The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the sample). Ascorbic acid is typically used as a positive control.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Cellular Response cluster_2 Inhibitory Action LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylation of IκB NFkB Active NF-κB NFkB_IkB->NFkB IκB Degradation nucleus Nucleus NFkB->nucleus Translocation iNOS_gene iNOS Gene Transcription nucleus->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO This compound This compound / M. frondosus Extract This compound->IKK Inhibition This compound->NFkB Inhibition of Translocation

Caption: Proposed anti-inflammatory signaling pathway of this compound.

G cluster_0 Sample Preparation cluster_1 In Vitro Assay Plant Myrocarpus frondosus (Cabreúva Bark) Extraction Ethanolic Extraction Plant->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Pretreat Pre-treatment with Extract Crude_Extract->Pretreat RAW_cells RAW 264.7 Macrophages RAW_cells->Pretreat LPS_stim LPS Stimulation (1 µg/mL) Pretreat->LPS_stim Incubate Incubation (24h) LPS_stim->Incubate Supernatant Collect Supernatant Incubate->Supernatant Griess Griess Assay Supernatant->Griess Measure Measure Absorbance (550nm) Griess->Measure Analysis Data Analysis (% NO Inhibition) Measure->Analysis

Caption: Experimental workflow for in vitro anti-inflammatory assay.

References

Safety Operating Guide

Proper Disposal of Cabreuva Oil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Presumed Subject: Cabreuva Oil. This guide outlines the proper disposal procedures for Cabreuva Oil, an essential oil recognized for its potential environmental hazards. The information provided is intended for researchers, scientists, and drug development professionals to ensure safe and compliant disposal practices.

Cabreuva oil, derived from the wood of the Myrocarpus frondosus tree, is classified as hazardous due to its toxicity to aquatic life. The primary component of concern is Nerolidol, a naturally occurring sesquiterpene alcohol. Improper disposal of Cabreuva oil can lead to long-term adverse effects in aquatic environments. Therefore, strict adherence to established disposal protocols is essential to mitigate environmental contamination and ensure laboratory safety.

Immediate Safety and Handling Precautions

Before handling Cabreuva oil, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Ensure adequate ventilation in the handling area to avoid inhalation of vapors. In case of a spill, absorb the oil with an inert, non-combustible material such as sand, earth, or vermiculite. The absorbed material should then be collected into a labeled, sealed container for disposal as hazardous waste. Do not allow the oil or contaminated materials to enter drains or waterways.

Step-by-Step Disposal Procedures

The disposal of Cabreuva oil must be conducted in accordance with local, state, and federal regulations for hazardous waste.

  • Waste Identification and Segregation:

    • Clearly label all containers of waste Cabreuva oil as "Hazardous Waste" and include the chemical name.

    • Do not mix Cabreuva oil waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Small Quantities (e.g., residual amounts in containers):

    • Wipe the container with a paper towel or other absorbent material to remove as much of the residual oil as possible.

    • Dispose of the contaminated absorbent material as hazardous solid waste.

    • The "empty" container should also be managed as hazardous waste.

  • Liquid Waste:

    • Do not pour Cabreuva oil down the drain.

    • Collect all liquid Cabreuva oil waste in a dedicated, leak-proof, and clearly labeled container.

    • The container must be kept closed when not in use.

  • Solid Waste (e.g., contaminated gloves, paper towels, spill cleanup materials):

    • Place all solid waste contaminated with Cabreuva oil into a designated, labeled hazardous waste bag or container.

    • Ensure that the container is sealed to prevent the release of vapors.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

Quantitative Data and Physical Properties

For the safe management and disposal of Cabreuva oil, understanding its physical and chemical properties is crucial. The following table summarizes key quantitative data.

PropertyValue
Appearance Pale yellow viscous liquid
Specific Gravity 0.880 - 0.893 @ 25°C
Flash Point 100°C (212°F)
Solubility in Water 1.532 mg/L @ 25°C (estimated)
Hazard Classification Toxic to aquatic life with long-lasting effects

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Cabreuva oil.

A Cabreuvin Waste Generated B Is it liquid or solid waste? A->B C Liquid Waste B->C Liquid D Solid Waste (Contaminated materials) B->D Solid G DO NOT pour down the drain. C->G F Place in a labeled, sealed hazardous waste bag or container. D->F E Collect in a labeled, sealed, leak-proof hazardous waste container. H Store in a designated hazardous waste accumulation area. E->H F->H G->E I Arrange for disposal through Environmental Health & Safety (EHS). H->I

Caption: Disposal workflow for Cabreuva oil waste.

Personal protective equipment for handling Cabreuvin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of Cabreuvin (CAS 1621-61-0), a methoxyisoflavone with the chemical name 3-(3,4-dimethoxyphenyl)-7-methoxychromen-4-one. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and environmental impact.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent contact with this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesWear chemical safety goggles or glasses with side shields that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.
Skin Protection Laboratory CoatA standard laboratory coat should be worn to protect personal clothing and prevent skin exposure.
Chemical-Resistant GlovesUse appropriate, inspected gloves. Dispose of them properly after use.
Respiratory Protection NIOSH-Approved RespiratorRecommended when handling the powder form outside of a ventilated enclosure to prevent dust inhalation.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe laboratory environment.

1. Engineering Controls:

  • Work in a well-ventilated area. For handling the powdered form of this compound, it is highly recommended to use a chemical fume hood to prevent the formation and inhalation of dust.[1]

  • Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[1][2]

2. Handling Precautions:

  • Avoid all direct contact with the compound.[1]

  • Minimize the generation and accumulation of dust when working with the solid form.[1]

  • Weighing and transferring of the material should be conducted in a manner that prevents its dispersal into the air.[1]

3. Hygiene Measures:

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]

  • Remove any contaminated clothing immediately and wash it before reuse.[1]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste material, including any unused compound and contaminated disposables (e.g., gloves, weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.[1]

2. Container Labeling:

  • Label the waste container with the full chemical name: "this compound" or "3-(3,4-dimethoxyphenyl)-7-methoxychromen-4-one" and appropriate hazard warnings.[1]

3. Final Disposal:

  • Dispose of the hazardous waste through a licensed and certified waste disposal company.[1]

  • Adhere to all local, state, and federal regulations for chemical waste disposal.[1]

Experimental Workflow: Handling and Disposal of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure & Disposal a Don Personal Protective Equipment (PPE) b Prepare Well-Ventilated Workspace (Fume Hood) a->b c Weigh and Transfer this compound b->c Begin work d Perform Experimental Procedure c->d e Collect Waste in Labeled Container d->e Procedure complete f Decontaminate Work Area e->f g Remove and Dispose of PPE f->g h Wash Hands Thoroughly g->h i Arrange for Professional Waste Disposal h->i

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Cabreuvin
Reactant of Route 2
Reactant of Route 2
Cabreuvin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.